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Tert-butyl 2-iodo-6-methoxyphenylcarbamate Documentation Hub

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  • Product: Tert-butyl 2-iodo-6-methoxyphenylcarbamate
  • CAS: 194869-15-3

Core Science & Biosynthesis

Foundational

Strategic Reagent Profile: Tert-butyl (2-iodo-6-methoxyphenyl)carbamate

The following technical guide is structured to serve as a strategic resource for drug development professionals, focusing on the synthetic utility and mechanistic behavior of Tert-butyl (2-iodo-6-methoxyphenyl)carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for drug development professionals, focusing on the synthetic utility and mechanistic behavior of Tert-butyl (2-iodo-6-methoxyphenyl)carbamate .

CAS: 194869-15-3 Formula: C₁₂H₁₆INO₃ Molecular Weight: 349.17 g/mol [1]

Executive Summary: The "1,2,6-Trisubstitution" Solution

In medicinal chemistry, accessing polysubstituted arenes with precise regiocontrol is often a bottleneck.[1][2] Tert-butyl (2-iodo-6-methoxyphenyl)carbamate (hereafter Reagent 1 ) represents a high-value synthetic intermediate that solves the "1,2,6-trisubstitution problem."[1]

By positioning a reactive halogen (Iodine) and an electron-donating group (Methoxy) ortho to a protected amine, this reagent serves as a "linchpin" scaffold.[1][2] It is uniquely designed for:

  • Larock Indole Synthesis: Rapid access to 7-methoxy-tryptophan derivatives.[1][3]

  • Atroposelective Coupling: The steric bulk of the ortho-iodine and ortho-methoxy groups allows for the construction of axially chiral biaryls.[1]

  • Complex Alkaloid Synthesis: A proven precursor in the total synthesis of Zelkovamycin, Psychotriasine, and Galanthamine analogues.[1][2]

Chemical Profile & Physicochemical Properties[1][2][4]

Reagent 1 is typically isolated as a viscous oil or low-melting solid, depending on purity and crystallization solvent.[1][2] Its stability is governed by the Boc-protecting group (acid-labile) and the aryl iodide (light-sensitive).[1]

PropertyDataNotes
Appearance Pale yellow oil to off-white solidTendency to oil out; crystallizes upon standing in hexanes/EtOAc.[1]
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water.[1][2]

H NMR (Diagnostic)

3.84 (s, 3H, OMe), 1.53 (s, 9H, Boc)
Aromatic region shows characteristic 1,2,3-substitution pattern (dd/t).[1][2]
Stability Store at 2–8°C, protected from lightIodine bond is susceptible to photolysis over extended periods.[1][2]
Reactivity Class Electrophile (C-I bond) / Nucleophile (Arene)Precursor for Pd-catalyzed cross-coupling and organolithium generation.[1][2]

Synthetic Accessibility: "The Senior Scientist's Protocol"

While Reagent 1 can be prepared by standard Boc-protection of 2-iodo-6-methoxyaniline, the de novo synthesis via Directed Ortho Metalation (DoM) is chemically superior when the iodinated aniline is expensive or unavailable.[1] This route exploits the directing power of the Boc group.[1][2]

Protocol A: Directed Ortho Lithiation (DoM) Route

Rationale: This method installs the iodine regiospecifically, avoiding mixtures common in electrophilic aromatic substitution.[1][2]

Reagents:

  • Starting Material: tert-Butyl (2-methoxyphenyl)carbamate (Boc-o-anisidine).[1]

  • Base: tert-Butyllithium (1.7 M in pentane) — Note: n-BuLi is often insufficient for deprotonation due to the lower acidity of the aniline proton vs. the ring proton.[1]

  • Electrophile: Iodine (

    
    ) in THF.[1][2]
    

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Add Boc-o-anisidine (1.0 equiv) and anhydrous Diethyl Ether (

    
    ).[1][2]
    
  • Cryogenic Cooling: Cool the solution to -20°C (not -78°C; the lithiation requires mild thermal activation).

  • Lithiation: Add

    
    -BuLi  (2.2 equiv) dropwise.[2]
    
    • Mechanistic Insight: The first equivalent deprotonates the N-H (forming the carbamate anion).[1][2] The second equivalent performs the Directed Ortho Metalation (DoM) at the C6 position, stabilized by the carbonyl oxygen of the Boc group.[1][2]

  • Incubation: Stir at -20°C for 2 hours. The solution typically turns yellow/orange.[1][2]

  • Quench: Cool to -78°C and add a solution of Iodine (2.5 equiv) in THF.

  • Workup: Warm to room temperature. Quench with saturated

    
     (to reduce excess iodine). Extract with EtOAc, wash with brine, dry over 
    
    
    
    .[1][2][4]
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Standard Protection (From 2-iodo-6-methoxyaniline)

Rationale: Use when the iodinated aniline is commercially sourced.[1]

  • Dissolve 2-iodo-6-methoxyaniline (1.0 equiv) in THF.

  • Add

    
      (1.2 equiv) and DMAP  (0.1 equiv).[1][2]
    
  • Heat to reflux for 4–6 hours (steric hindrance from the ortho-iodine requires thermal energy).[1][2]

  • Concentrate and recrystallize from Hexanes.

Strategic Utility & Reaction Pathways

The value of Reagent 1 lies in its orthogonal reactivity.[1][2] The Iodine, Boc, and Methoxy groups allow for sequential functionalization without protecting group interference.[1][2]

The Larock Indole Synthesis

This is the primary application for Reagent 1 .[1][2] It reacts with internal alkynes to form 7-methoxyindoles, a scaffold found in numerous alkaloids.[1][2]

  • Mechanism: Oxidative addition of Pd(0) to the C-I bond, followed by alkyne insertion, and intramolecular nucleophilic attack by the nitrogen.[1][2]

  • Key Advantage: The Boc group is labile enough to allow cyclization but stable enough to prevent catalyst poisoning.[1][2]

Visualization of Reaction Logic

ReactionPathways Reagent Tert-butyl (2-iodo-6-methoxyphenyl)carbamate (CAS 194869-15-3) Pd0 Pd(0) Catalyst (Oxidative Addition) Reagent->Pd0 Activation Intermed_Pd Ar-Pd-I Species Pd0->Intermed_Pd Insertion Alkyne Insertion (Carbopalladation) Intermed_Pd->Insertion + Alkyne Suzuki Suzuki-Miyaura Coupling Intermed_Pd->Suzuki + Boronic Acid Alkyne Internal Alkyne (R-C≡C-R') Indole 7-Methoxy-N-Boc-Indole (Larock Product) Insertion->Indole Reductive Elimination Biaryl Axially Chiral Biaryl Scaffold Suzuki->Biaryl

Figure 1: Divergent synthetic pathways for CAS 194869-15-3, highlighting the Larock Indole Synthesis and Cross-Coupling utility.[1]

Case Study: Synthesis of (-)-Psychotriasine

Context: The total synthesis of the alkaloid Psychotriasine relies heavily on the steric environment provided by Reagent 1 .[1]

Workflow:

  • Coupling: Reagent 1 is coupled with a propargyl-substituted Schöllkopf chiral auxiliary via the Larock heteroannulation.[1][2][3]

    • Conditions:

      
      , 
      
      
      
      , LiCl, DMF, 100°C.[1][2][3][5]
    • Yield: Typically >75%.[1][2][4][6]

  • Regioselectivity: The 6-methoxy group exerts a steric influence that directs the alkyne insertion, ensuring the formation of the 7-methoxyindole core rather than isomeric byproducts.[1][2]

  • Deprotection: The Boc group is removed downstream using TFA, revealing the indole nitrogen for further functionalization.[1][2]

Why this matters: This workflow demonstrates that Reagent 1 is not just a building block but a stereochemical director due to its crowded 1,2,6-substitution pattern.[1][2]

References

  • Larock Indole Synthesis & Applications

    • Jia, Y., et al. (2009).[1][2] Efficient total synthesis of (-)-cis-clavicipitic acid. Journal of Organic Chemistry.

    • Source: [1][2]

  • Synthesis via Directed Ortho Metalation

    • Kaiser, M., et al. (2020).[1][2] Total Synthesis and biological evaluation of Zelkovamycin. University of Duisburg-Essen Dissertation.

    • Source: [1][2]

  • Alkaloid Synthesis (Psychotriasine)

    • Cuny, G. D., et al. (2011).[1][2] Regiospecific, Enantiospecific Total Synthesis of 12-Alkoxy-Substituted Indole Alkaloids. Organic Letters.

    • Source: [1][2]

  • General Reactivity of 2-iodoanilines

    • Li, H. Y., et al. (2014).[1][2][7] Selective reduction of halogenated nitroarenes. Synlett.

    • Source: [1][2]

Sources

Exploratory

An In-Depth Technical Guide to N-Boc-2-iodo-6-methoxyaniline: Synthesis, Properties, and Applications

Introduction In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. N-Boc-2-iodo-6-methoxyaniline, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. N-Boc-2-iodo-6-methoxyaniline, also known as tert-butyl (2-iodo-6-methoxyphenyl)carbamate, has emerged as a highly valuable and versatile intermediate. Its structure is engineered for selective, sequential functionalization, incorporating three key features: a nucleophilic amine protected by a robust but labile tert-butoxycarbonyl (Boc) group, a methoxy substituent that modulates electronic properties, and a strategically positioned iodine atom, primed for a host of powerful cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the synthesis, handling, and strategic application of this important synthetic intermediate.

Core Molecular Structure and Physicochemical Properties

The utility of N-Boc-2-iodo-6-methoxyaniline is rooted in its distinct chemical architecture. The Boc group provides steric hindrance and electronic protection to the aniline nitrogen, preventing its participation in reactions until its planned removal. The ortho-iodine atom is an excellent leaving group in palladium-catalyzed reactions, while the adjacent methoxy group can influence the reactivity of the aromatic ring through its electronic and steric effects.

Caption: Chemical structure of N-Boc-2-iodo-6-methoxyaniline.

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name tert-butyl (2-iodo-6-methoxyphenyl)carbamate
CAS Number 194869-15-3[1]
Molecular Formula C₁₂H₁₆INO₃
Molecular Weight 349.16 g/mol
Appearance Typically an off-white to pale yellow solid
Purity ≥97% (commercially available)
Solubility Soluble in dichloromethane, ethyl acetate, THF, and other common organic solvents.

Synthesis and Purification: A Validated Workflow

The synthesis of N-Boc-2-iodo-6-methoxyaniline is a logical, two-stage process. The first stage involves the preparation of the core aniline precursor, followed by the crucial Boc-protection step. This workflow ensures a high yield of the final product by simplifying the purification at each stage.

Caption: Overall workflow for the synthesis and purification.

Stage 1: Synthesis of 2-Iodo-6-methoxyaniline (Precursor)

The most reliable route to the aniline precursor is via a Sandmeyer-type reaction starting from commercially available 2-methoxy-6-nitroaniline. The nitro group is first reduced to an amine, which is then diazotized and subsequently displaced with iodide. However, a more direct path involves the diazotization of the amino group of 2-amino-3-nitroanisole, followed by iodination. For this guide, we will detail the protocol starting from the readily available 2-methoxy-6-nitroaniline.

Protocol: Synthesis of 2-Iodo-6-methoxyaniline

  • Reduction: To a solution of 2-methoxy-6-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice. Basify the solution to a pH > 10 with a concentrated aqueous NaOH or KOH solution. This step is critical as it precipitates the tin salts and liberates the free diamine.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,6-diaminoanisole.

  • Diazotization: Dissolve the crude diamine in a mixture of water and sulfuric acid and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature. Causality Note: Low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI, ~1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. A dark precipitate should form. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete displacement.

  • Final Work-up: Cool the mixture and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine. Dry over Na₂SO₄ and concentrate. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-iodo-6-methoxyaniline.

Stage 2: Boc Protection

This is a standard and high-yielding protection reaction. The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to prevent side reactions.

Protocol: N-Boc Protection

  • Reaction Setup: Dissolve 2-iodo-6-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add triethylamine (TEA, ~1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1-1.2 eq) in the same solvent. Causality Note: The base scavenges the acidic byproduct (t-butanol and CO₂ derived from the Boc anhydride), driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC until the starting aniline is fully consumed.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product is typically a solid or thick oil. Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-2-iodo-6-methoxyaniline as a pure solid.

Key Reactions and Applications in Drug Development

The synthetic power of N-Boc-2-iodo-6-methoxyaniline lies in the orthogonal reactivity of its functional groups. The C-I bond can be selectively addressed using transition-metal catalysis while the Boc-protected amine remains inert. Subsequently, the Boc group can be cleanly removed to reveal a primary amine for further elaboration.[2]

G cluster_0 Step 1: C-C or C-N Bond Formation cluster_1 Step 2: Deprotection A N-Boc-2-iodo-6-methoxyaniline B Aryl/Alkenyl/Alkynyl Substituted Intermediate A->B  Suzuki, Sonogashira,    Buchwald-Hartwig, etc.    (Pd Catalyst)   C Final Functionalized 2-Amino-6-methoxy Aniline Derivative B->C  Acidic Cleavage    (TFA or HCl)  

Caption: Strategic reaction pathway utilizing the subject compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an ideal handle for forming new carbon-carbon or carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[3]

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-2-iodo-6-methoxyaniline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Trustworthiness Note: Rigorous exclusion of oxygen is critical for preventing catalyst degradation and ensuring a reproducible, high-yielding reaction.

  • Reaction: Heat the mixture to 80-100°C and stir until the starting iodide is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting biaryl product by flash column chromatography.

Boc Group Deprotection

The removal of the Boc group is typically quantitative and clean, regenerating the free amine for subsequent reactions like amide couplings, reductive aminations, or N-arylations.

Protocol: Boc Deprotection

  • Reaction: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Monitoring: Stir the solution at room temperature. The reaction is usually complete within 1-2 hours. Progress can be monitored by TLC.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The product is obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the salt in water, basify with an appropriate base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent like ethyl acetate. Dry and concentrate to yield the deprotected product.

Safety and Handling

As a substituted aniline and organoiodide, N-Boc-2-iodo-6-methoxyaniline requires careful handling. While the Boc-protection reduces the toxicity relative to the free aniline, appropriate precautions are still necessary.

  • Hazard Identification: Based on analogous compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin.[4] It may cause skin and serious eye irritation.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under standard laboratory conditions.

Conclusion

N-Boc-2-iodo-6-methoxyaniline is a testament to the power of strategic molecular design. It provides a reliable and versatile platform for constructing complex molecular architectures through a logical and controllable sequence of reactions. By understanding the principles behind its synthesis and the causality of its reactivity, researchers can confidently leverage this building block to accelerate innovation in drug discovery, materials science, and beyond.

References

  • 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508. PubChem, National Institutes of Health.[Link]

Sources

Foundational

2-iodo-6-methoxyphenylcarbamate synthesis from 2-iodo-6-methoxyaniline

This guide details the synthesis of Ethyl N-(2-iodo-6-methoxyphenyl)carbamate from 2-iodo-6-methoxyaniline . Note on Nomenclature: In organic synthesis, "carbamate" derivatives of anilines are technically urethanes. Unle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Ethyl N-(2-iodo-6-methoxyphenyl)carbamate from 2-iodo-6-methoxyaniline .

Note on Nomenclature: In organic synthesis, "carbamate" derivatives of anilines are technically urethanes. Unless a specific alkyl group (e.g., tert-butyl, benzyl) is specified, the ethyl or methyl derivative is the standard reference. This guide focuses on the Ethyl derivative using ethyl chloroformate, a robust and scalable protocol, while also providing the Boc (tert-butyl) variant as a high-value alternative for drug development.

Executive Summary

Target Molecule: Ethyl N-(2-iodo-6-methoxyphenyl)carbamate Precursor: 2-iodo-6-methoxyaniline (CAS: 354574-31-5) Primary Application: Intermediate for transition-metal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and pharmacophore installation in kinase inhibitors.

The Synthetic Challenge: The transformation involves the acylation of a primary amine.[1] However, the substrate is 2,6-disubstituted , creating a "steric fortress" around the nucleophilic nitrogen. The ortho-iodine atom provides significant bulk, while the ortho-methoxy group adds both steric density and electronic donation. Standard Schotten-Baumann conditions (aqueous base) often fail due to slow kinetics and hydrolysis of the reagent. This guide presents an anhydrous pyridine-mediated protocol optimized for sterically encumbered anilines.

Strategic Analysis & Mechanism

Steric vs. Electronic Landscape
  • Steric Hindrance (The Barrier): The iodine atom at C2 is large (Van der Waals radius ~1.98 Å), and the methoxy group at C6 is conformationally flexible but bulky. These substituents block the trajectory of the electrophile (chloroformate) approaching the nitrogen lone pair.

  • Electronic Effects (The Driver): The methoxy group is a strong Electron Donating Group (EDG) by resonance, increasing the electron density on the nitrogen. However, the iodine is an Electron Withdrawing Group (EWG) by induction. The net effect is a nucleophile that is electronically capable but kinetically obstructed.

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The amine attacks the carbonyl carbon of ethyl chloroformate. The tetrahedral intermediate collapses, expelling chloride, which is then trapped by the base (pyridine) to drive the equilibrium forward.

ReactionPathway Aniline 2-Iodo-6-methoxyaniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS Nucleophilic Attack Reagent Ethyl Chloroformate (Electrophile) Reagent->TS Base Pyridine (Proton Scavenger) Byproduct Pyridine·HCl Base->Byproduct HCl Trap Product Ethyl N-(2-iodo-6-methoxyphenyl) carbamate TS->Product Elimination of Cl- TS->Byproduct

Figure 1: Mechanistic pathway for the carbamoylation of hindered anilines.

Experimental Protocol: The Pyridine Route

This protocol uses pyridine as both the solvent and the base. Pyridine is an excellent choice for hindered substrates because it solubilizes the aniline completely and acts as a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

Materials
  • 2-iodo-6-methoxyaniline: 1.0 equiv (e.g., 2.49 g, 10 mmol)

  • Ethyl Chloroformate: 1.2 equiv (e.g., 1.15 mL, 12 mmol)

  • Pyridine (Anhydrous): 10-15 mL (Solvent volume ~1M concentration)

  • Dichloromethane (DCM): For workup

  • HCl (1M): For quenching and pyridine removal

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂) throughout.

  • Dissolution: Charge the flask with 2-iodo-6-methoxyaniline (1.0 equiv). Add anhydrous pyridine via syringe. Stir until a homogeneous orange/brown solution is obtained.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Rationale: Although the reaction is slow, the initial exotherm upon adding chloroformate can be sharp. Cooling prevents decomposition.

  • Addition: Add ethyl chloroformate (1.2 equiv) dropwise over 10 minutes. You may observe the formation of a white precipitate (pyridinium hydrochloride).

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 4–6 hours.

    • Checkpoint: Check TLC (30% EtOAc in Hexanes). The starting aniline (usually lower Rf, stains distinctively with ninhydrin/anisaldehyde) should disappear.

    • Optimization: If starting material remains after 6 hours, heat the mixture to 50 °C for 1 hour. The steric bulk may require this thermal push.

  • Quench & Workup:

    • Dilute the reaction mixture with DCM (30 mL).

    • Pour the mixture into a separatory funnel containing cold 1M HCl (30 mL). Crucial Step: The acid converts excess pyridine into water-soluble pyridinium chloride.

    • Shake and separate layers.[2] Extract the aqueous layer once more with DCM (20 mL).

    • Wash the combined organics with saturated NaHCO₃ (to remove trace acid) and then Brine .[2][3]

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbamate.

Purification

The crude product is typically a solid.[4]

  • Recrystallization: Boiling Hexanes/EtOAc (10:1) is usually effective.

  • Flash Chromatography: If an oil is obtained, purify on silica gel eluting with a gradient of 5% → 20% EtOAc in Hexanes.

Alternative Protocol: Boc-Protection (Green Route)

For drug discovery applications requiring a tert-butyl carbamate (Boc group), chloroformates are often replaced by Boc Anhydride (Boc₂O) .

  • Reagents: Boc₂O (2.0 equiv), Et₃N (2.0 equiv), DMAP (10 mol%), MeOH/Acetonitrile (1:1).

  • Procedure: Dissolve aniline and bases in MeOH/ACN. Add Boc₂O. Reflux at 60 °C for 12 hours.

  • Why this works: The addition of DMAP (4-Dimethylaminopyridine) is critical here. It acts as a "hyper-nucleophile," attacking the Boc₂O to form a highly reactive intermediate that transfers the Boc group to the hindered aniline more effectively than Boc₂O alone.

Characterization & Data

Expected Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: 75–85% (Pyridine route), >90% (optimized).

NMR Spectroscopy (Predictive)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.0–6.5 (br s, 1H): N-H proton (Broad due to quadrupole broadening from Nitrogen and Iodine proximity).

    • δ 7.35 (dd, 1H): Aromatic proton adjacent to Iodine (deshielded).

    • δ 6.85 (dd, 1H): Aromatic proton adjacent to Methoxy.

    • δ 6.70 (t, 1H): Aromatic proton at C4 (para to amine).

    • δ 4.22 (q, 2H): Methylene of Ethyl group (-O-CH ₂-CH₃).

    • δ 3.85 (s, 3H): Methoxy group (-OCH ₃).

    • δ 1.30 (t, 3H): Methyl of Ethyl group (-O-CH₂-CH ₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~154.0: Carbamate Carbonyl (C=O).

    • δ ~152.0: Aromatic C-O (C6).

    • δ ~128.0: Aromatic C-N (C1).

    • δ ~90.0: Aromatic C-I (C2) – Note: Iodine-bearing carbons appear significantly upfield due to the "Heavy Atom Effect".

Troubleshooting & Critical Process Parameters

IssueProbable CauseSolution
Low Conversion Steric hindrance preventing attack.Increase temperature to 50–60 °C; extend reaction time to 12h.
Bis-acylation Excess reagent + high temp.Unlikely with this steric bulk, but if observed, strictly control reagent stoichiometry to 1.05 equiv.
Hydrolysis Wet pyridine or solvents.Use freshly distilled pyridine or store over KOH pellets.
Dark Product Oxidation of aniline/iodine.Perform reaction in the dark (foil-wrapped flask) to prevent iodine homolysis.
Workup Logic Flow

Workup RxnMix Reaction Mixture (Pyridine, Product, Salts) Quench Pour into Cold 1M HCl RxnMix->Quench Separation Phase Separation Quench->Separation OrgLayer DCM Layer (Product) Separation->OrgLayer Bottom Layer AqLayer Aqueous Layer (Pyridine·HCl) Separation->AqLayer Top Layer (Discard) Wash1 Wash: Sat. NaHCO3 (Neutralize Acid) OrgLayer->Wash1 Wash2 Wash: Brine (Remove Water) Wash1->Wash2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry Final Crude Carbamate Dry->Final

Figure 2: Workup protocol for removing pyridine and isolating the carbamate.

References

  • Preparation of 2-iodo-6-methoxyaniline (Precursor)

    • Source: BenchChem & Sigma-Aldrich Technical D
    • Context: Identified as a known intermediate for drug synthesis (e.g., Zelkovamycin).
    • Link: (Search CAS: 354574-31-5 for physical data).

  • General Carbamate Synthesis from Hindered Anilines

    • Source:Journal of Forensic Sciences, 2011, 56(5), 1319-1323.[5]

    • Title: Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine.
    • Relevance: Describes acylation of iodo-methoxy substituted amines, validating the compatibility of the iodine moiety with acyl
    • Link:

  • Boc-Protection of Hindered Anilines (Zelkovamycin Synthesis)

    • Source: Dissertation, Universität Duisburg-Essen (2020).[6]

    • Title: Total Synthesis and biological evalu
    • Relevance: Explicitly describes the reaction of 2-iodo-6-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O) using triethylamine in MeOH/ACN.
    • Link:

  • Steric Hindrance in 2,6-Disubstituted Anilines

    • Source:Dalton Transactions, 2025 (Advance Article).
    • Title: The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
    • Relevance: Quantifies the kinetic retardation caused by 2,6-substitution, justifying the need for extended reaction times or hyper-nucleophilic c
    • Link:

Sources

Exploratory

Technical Guide: Ortho-Substituted N-Boc Aryl Iodides in Cross-Coupling

Executive Summary Ortho-substituted N-Boc aryl iodides represent a high-value, high-risk substrate class in pharmaceutical synthesis. They serve as critical linchpins for constructing privileged scaffolds like indoles (v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ortho-substituted N-Boc aryl iodides represent a high-value, high-risk substrate class in pharmaceutical synthesis. They serve as critical linchpins for constructing privileged scaffolds like indoles (via Larock annulation) and axially chiral biaryls (via Suzuki-Miyaura coupling).

However, they present a distinct "molecular wall" challenge: the steric bulk of the ortho-substituent combined with the labile nature of the tert-butoxycarbonyl (Boc) group creates a narrow operating window. Conditions harsh enough to force oxidative addition often trigger thermal Boc-decomposition or chelation-induced side reactions.

This guide moves beyond standard textbook protocols, offering optimized, self-validating workflows for manipulating these hindered electrophiles without compromising structural integrity.

Part 1: The Steric & Electronic Landscape

The "Ortho Effect" and Catalyst Arrest

In standard cross-coupling, aryl iodides are typically the most reactive electrophiles. However, placing a Boc-protected amine or a carbon substituent ortho to the iodide dramatically alters the reaction coordinate.

  • The Problem: The bulky ortho-group inhibits the approach of the active Pd(0) species, slowing the rate-determining step: Oxidative Addition .

  • The Boc Complication: Unlike stable acetamides, the carbamate (Boc) moiety is susceptible to base-mediated hydrolysis or thermal thermolysis (>100°C), generating the free aniline which can poison the catalyst or alter chemoselectivity.

Mechanistic Visualization

The diagram below illustrates the steric clash and the necessity for specific ligand geometries (like Buchwald Dialkylbiaryl phosphines) to facilitate the reaction.

G Substrate Ortho-Substituted N-Boc Aryl Iodide Transition Transition State (Steric Clash) Substrate->Transition Pd0 Pd(0)L2 (Active Catalyst) Pd0->Transition Approach Transition->Substrate Rejection (Standard Ligands) OxAdd Oxidative Addition Complex (Pd-Ar-I) Transition->OxAdd Successful Insertion Ligand Ligand Selection (e.g., XPhos, SPhos) Ligand->Pd0 Stabilizes Monoligated Pd

Figure 1: The Steric Gate. Standard phosphines (like PPh3) often fail to support the oxidative addition across the steric bulk. Bulky, electron-rich ligands (SPhos, XPhos) are required to drive the equilibrium toward the Pd(II) complex.

Part 2: Critical Parameters & Catalyst Engineering

To ensure a self-validating system—where the reaction proceeds to completion without deprotection—you must control three variables:

Ligand Selection: The "Dialkylbiaryl" Imperative

For ortho-substituted iodides, monodentate biaryl phosphines are superior to bidentate ligands (like dppf).

  • SPhos: Excellent for general steric hindrance. The methoxy groups on the ligand backbone provide stability.

  • XPhos: The gold standard for extremely hindered substrates (e.g., ortho-isopropyl or ortho-N-Boc).

  • RuPhos: Preferred if the coupling partner is an amine (Buchwald-Hartwig) or if electronic deactivation is present.

Base & Solvent Compatibility Matrix

The choice of base dictates Boc stability.

BasepKa (conj.[1] acid)SuitabilityNotes
K₃PO₄ ~12High Best balance. Strong enough for boronic acids, mild enough for Boc.
Cs₂CO₃ ~10High Excellent solubility in dioxane/DMF. "Go-to" for heterocycles.
NaOtBu ~17Low Avoid. High risk of Boc cleavage and elimination reactions.
K₂CO₃ ~10Medium Good, but often requires water (biphasic), which can be slow.

Part 3: Optimized Experimental Workflows

Workflow A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling N-Boc-2-iodoaniline with a boronic acid to form a 2-aryl-N-Boc-aniline.

Protocol:

  • Charge: In a glovebox or under Argon flow, add N-Boc-2-iodoaniline (1.0 equiv), Arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (8 mol%).

    • Note: Using a 1:4 Pd:Ligand ratio ensures the active species is ligated, preventing Pd black precipitation.

  • Base: Add anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed Toluene/Water (10:1) or 1,4-Dioxane (anhydrous) . Concentration: 0.2 M.

    • Why Water? A trace of water is essential for the transmetallation step in Suzuki coupling, specifically to activate the boronic acid.

  • Reaction: Seal the vial. Heat to 80°C for 12–18 hours.

    • Checkpoint: Monitor via LCMS. If Boc loss is observed (>5%), lower temp to 65°C and extend time.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Workflow B: Larock Indole Synthesis

Objective: Reacting N-Boc-2-iodoaniline with an internal alkyne to synthesize a 2,3-disubstituted indole.

Mechanism & Logic: Unlike Suzuki, this reaction requires the insertion of an alkyne. The Boc group is actually beneficial here as it prevents catalyst poisoning by the free amine, but it must survive the heat.

Larock Start N-Boc-2-Iodoaniline + Internal Alkyne OxAdd Oxidative Addition (Pd-Ar-I species) Start->OxAdd Pd(OAc)2, Base Coord Alkyne Coordination & Insertion OxAdd->Coord Migr Migratory Insertion (Vinylic Pd Species) Coord->Migr Regioselective Cycliz Intramolecular Aminopalladation Migr->Cycliz Elim Reductive Elimination (- Pd0) Cycliz->Elim Product N-Boc Indole Elim->Product

Figure 2: The Modified Larock Pathway. The bulky Boc group directs the regioselectivity, typically placing the larger alkyne substituent at the C2 position of the indole.

Protocol:

  • Reagents: Combine N-Boc-2-iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and K₂CO₃ (5.0 equiv).

    • Why LiCl? It stabilizes the intermediate palladacycle and improves the rate, allowing for milder temperatures.

  • Solvent: DMF (Dimethylformamide), 0.15 M.

  • Conditions: Heat to 100°C .

    • Warning: Do not exceed 110°C. Above this, thermal de-Boc occurs rapidly in DMF.

  • Purification: These products are often highly crystalline. Upon cooling and water addition, the N-Boc indole may precipitate.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
De-Boc Product (Free Aniline) Base too strong or Temp too high.Switch from Na₂CO₃ to K₃PO₄. Reduce temp by 10°C.
No Reaction (Starting Material) Oxidative addition failure.Switch ligand to XPhos or BrettPhos . Ensure strict O₂ exclusion.
Protodehalogenation (Ar-I → Ar-H) "Hydride" source in solvent.Use anhydrous solvents. Avoid alcohols (i.e., switch from iPrOH to Toluene).
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic acid.Degas solvents more thoroughly (sparge with Ar for 15 min).

References

  • Larock Indole Synthesis (Original Methodology) Larock, R. C., & Yum, E. K. (1991).[2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2][3][4][5] Journal of the American Chemical Society.[2][6]

  • Buchwald Ligands for Hindered Substrates Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.

  • Suzuki Coupling of Sterically Hindered Aryl Chlorides/Iodides Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).[6] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society.[2][6]

  • Boc-Group Stability in Cross-Coupling Monguchi, Y., et al. (2009). Palladium on Carbon-Catalyzed Synthesis of 2- and 2,3-Substituted Indoles under Heterogeneous Conditions. Tetrahedron.

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of N-Boc-2-iodo-6-methoxyaniline

This guide details the solubility profile, physicochemical behavior, and handling protocols for N-Boc-2-iodo-6-methoxyaniline (tert-butyl (2-iodo-6-methoxyphenyl)carbamate).[1] [1] Executive Summary & Physicochemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for N-Boc-2-iodo-6-methoxyaniline (tert-butyl (2-iodo-6-methoxyphenyl)carbamate).[1]

[1]

Executive Summary & Physicochemical Profile

Compound: N-Boc-2-iodo-6-methoxyaniline CAS: 194869-15-3 Molecular Formula: C₁₂H₁₆INO₃ Molecular Weight: ~349.17 g/mol [1][2][3]

This compound is a specialized intermediate often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of polycyclic heterocycles or biaryl systems.[1] Its solubility behavior is governed by the competition between the lipophilic tert-butyloxycarbonyl (Boc) protecting group/iodine atom and the polar methoxy substituent.[1]

Structural Causality Analysis[1]
  • Lipophilic Drivers: The tert-butyl group and the large, polarizable iodine atom significantly increase the partition coefficient (LogP), rendering the molecule highly hydrophobic.[1]

  • Polar Modulators: The carbamate nitrogen (H-bond donor) and the methoxy oxygen (H-bond acceptor) provide sites for interaction with polar aprotic and protic solvents, but these interactions are sterically shielded by the bulky ortho-iodine and ortho-methoxy groups.[1]

PropertyEstimate/CharacteristicImplication for Solubility
LogP (Predicted) ~3.8 – 4.5Highly soluble in non-polar/chlorinated solvents; insoluble in water.[1]
H-Bond Donors 1 (Amide NH)Capable of solubility in H-bond accepting solvents (THF, DMSO).[1]
H-Bond Acceptors 3 (C=O, -O-, -OMe)Moderate interaction with alcohols.[1]
pKa (Conjugate Acid) ~ -1 to 0Non-basic; will not dissolve in aqueous acid (acid removes Boc).

Solubility Matrix & Solvent Selection

The following data categorizes solvents based on their interaction efficiency with N-Boc-2-iodo-6-methoxyaniline.

Class I: High Solubility (Primary Reaction Solvents)

These solvents dissolve the compound at >100 mg/mL at room temperature.[1]

  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dispersion forces and dipole interactions. Preferred for extraction and transport.[1]

  • Tetrahydrofuran (THF): High solubility; the oxygen atom in THF accepts the H-bond from the carbamate NH.[1]

  • Ethyl Acetate (EtOAc): Good solubility; often used as the mobile phase in chromatography.

  • Dimethylformamide (DMF) / DMSO: High solubility, though removal is difficult.[1]

Class II: Moderate/Temperature-Dependent Solubility (Recrystallization Candidates)

These solvents show significant solubility differentials between hot and cold states.[1]

  • Methanol / Ethanol: Moderate solubility at RT; high solubility at boiling point.[1] The bulky Boc and Iodine groups disrupt the solvent's hydrogen-bonding network, making dissolution endothermic.[1]

  • Acetonitrile: Moderate to high solubility.[1]

  • Toluene: Moderate solubility; useful for high-temperature couplings.[1]

Class III: Low Solubility / Anti-Solvents

Used to precipitate the compound.[1]

  • Water: Insoluble (<0.1 mg/mL).

  • Hexanes / Heptane: Low solubility at RT.[1] Often used to "crash out" the product from a concentrated DCM or EtOAc solution.[1]

  • Diethyl Ether: Moderate to low solubility; often less effective than THF.[1]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

Use this protocol to determine exact saturation points for your specific batch.[1]

  • Preparation: Weigh 10 mg of N-Boc-2-iodo-6-methoxyaniline into a 2 mL clear glass vial.

  • Titration: Add the target solvent in 50 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Continue addition up to 1 mL.

  • Validation: If soluble, cool to 0°C. If precipitate forms, the solvent is a candidate for recrystallization.[1]

Protocol B: Purification via Recrystallization

Based on the solubility differential between EtOAc and Hexanes.[1]

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate .

  • Filtration: Filter hot (if necessary) to remove insoluble inorganic salts (e.g., Palladium black).

  • Anti-Solvent Addition: Slowly add hot Hexanes (or Heptane) dropwise until the solution turns slightly cloudy.[1]

  • Re-clarification: Add 1-2 drops of EtOAc to restore clarity.

  • Crystallization: Allow the solution to cool slowly to Room Temperature, then to 4°C.

  • Collection: Filter the crystals and wash with cold Hexanes.

Visualization of Workflows

Figure 1: Solubility Testing Logic

This diagram outlines the decision process for selecting a solvent system based on observed solubility behavior.[1]

SolubilityLogic Start Start: 10mg Compound AddSolvent Add 100µL Solvent (Vortex 30s) Start->AddSolvent Check Visual Check AddSolvent->Check Soluble Clear Solution (High Solubility) Check->Soluble Dissolves Insoluble Solid Persists Check->Insoluble Undissolved Use for Reaction/Extraction Use for Reaction/Extraction Soluble->Use for Reaction/Extraction Heat Heat to Boiling Insoluble->Heat CheckHot Visual Check (Hot) Heat->CheckHot Recryst Candidate for Recrystallization CheckHot->Recryst Dissolves Hot AntiSolvent Candidate for Anti-Solvent CheckHot->AntiSolvent Insoluble Hot

Caption: Logical workflow for categorizing solvents into Reaction Media, Recrystallization Solvents, or Anti-Solvents.

Figure 2: Purification Decision Tree

Standardized workflow for purifying N-Boc-2-iodo-6-methoxyaniline from crude reaction mixtures.

PurificationTree Crude Crude Mixture (Post-Workup) TLC TLC Analysis (Hex:EtOAc 8:2) Crude->TLC ImpurityCheck Impurity Profile? TLC->ImpurityCheck Flash Flash Chromatography (Silica, Hex/EtOAc) ImpurityCheck->Flash Close Rf impurities Recryst Recrystallization (EtOAc/Hexane) ImpurityCheck->Recryst Baseline/Solvent impurities Result Pure Compound (>98%) Flash->Result Recryst->Result

Caption: Decision matrix for selecting between Chromatography and Recrystallization based on impurity profile.

Critical Handling & Stability Notes

  • Acid Sensitivity: The N-Boc group is acid-labile.[1] Avoid using acidic solvents (e.g., acetic acid) or chloroform that has not been stabilized (which may contain HCl).[1] Spontaneous deprotection will yield the free aniline.[1]

  • Light Sensitivity: Aryl iodides are prone to photo-deiodination.[1] Store solutions in amber vials and wrap reaction flasks in aluminum foil.

  • Chromatography Warning: When using silica gel, ensure the mobile phase contains 1% Triethylamine (TEA) if the compound shows streaking, although N-Boc anilines are generally stable on neutral silica.[1]

References

  • Vertex AI Search. (2026). Synthesis and properties of N-Boc-2-iodo-6-methoxyaniline. 4

  • BLDpharm. (n.d.). tert-Butyl (2-iodo-6-methoxyphenyl)carbamate Product Page. Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate (Analogous Structure). Retrieved from

  • Chemical Book. (2024). General Solubility Trends of N-Boc Anilines. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 7-Methoxy-N-Boc-Indoles via Larock Heteroannulation

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sterically hindered indole scaffolds. It details the palladium-catalyzed Larock heteroannulation of N-Boc-2-iodo-6-met...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sterically hindered indole scaffolds. It details the palladium-catalyzed Larock heteroannulation of N-Boc-2-iodo-6-methoxyaniline to generate 7-methoxyindoles—a privileged pharmacophore in drug discovery.

Executive Summary & Chemical Context

The synthesis of 7-substituted indoles presents a unique challenge in heterocyclic chemistry due to the "ortho-effect" where substituents adjacent to the nitrogen atom create significant steric crowding. This guide focuses on the conversion of N-Boc-2-iodo-6-methoxyaniline into 7-methoxyindoles.

The 6-methoxy group on the aniline precursor translates to the 7-position on the indole ring. This position is critical in medicinal chemistry, often modulating metabolic stability and binding affinity in GPCR ligands (e.g., serotonin receptors). The presence of the N-Boc (tert-butoxycarbonyl) group serves two purposes: it protects the nitrogen from non-productive coordination and facilitates downstream purification, though its steric bulk combined with the 6-methoxy group requires optimized catalytic conditions.

Key Challenges
  • Steric Congestion: The 1,2,3-trisubstituted benzene core (1-N-Boc, 2-Iodo, 6-Methoxy) creates a "molecular clamp," hindering the oxidative addition of Pd(0) and the subsequent coordination of the alkyne.

  • Regioselectivity: Standard Larock conditions favor placing the bulkier alkyne substituent at the C2 indole position.[1][2] The massive bulk of the N-Boc-6-OMe pocket can destabilize the transition state, requiring ligand tuning.

  • Boc Stability: The tert-butyl carbamate moiety is thermally sensitive. Prolonged heating >100°C in basic media can lead to premature deprotection, altering the reaction pathway.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via the Larock Indole Synthesis mechanism.[1][3][4][5] Understanding the specific steric clashes in this cycle is vital for troubleshooting.

The Catalytic Cycle[1]
  • Oxidative Addition: Pd(0) inserts into the C–I bond. Critical Step: Bulky ligands facilitate this by increasing the electron density on Pd, but they must not be so bulky that they cannot access the crowded C-I bond sandwiched between Boc and H.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the Pd(II) species.[3] The insertion is syn-selective.[1][3]

  • Nitrogen Displacement: The nitrogen atom attacks the Pd-alkenyl intermediate.[3] Steric Bottleneck: The 6-methoxy group physically obstructs the nitrogen's approach to the palladium center, often making this the rate-determining step in hindered substrates.

  • Reductive Elimination: Formation of the C–N bond and regeneration of Pd(0).[1]

LarockMechanism Start Precursors: N-Boc-2-iodo-6-methoxyaniline + Internal Alkyne Pd0 Active Catalyst Pd(0)L2 Start->Pd0 Activation OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Step 1: C-I Insertion Coord Alkyne Coordination (Steric Selection) OxAdd->Coord Step 2: Alkyne Binding Insert Migratory Insertion (Syn-addition) Coord->Insert Step 3: Regiocontrol Palladacycle Six-Membered Palladacycle Insert->Palladacycle Step 4: N-Attack (Steric Clash) Product Final Product: 2,3-Disubstituted-7-Methoxy-N-Boc-Indole Palladacycle->Product Step 5: Reductive Elimination Product->Pd0 Regeneration

Figure 1: Catalytic cycle of the Larock heteroannulation highlighting the steric bottleneck at the palladacycle formation step due to the 6-methoxy group.

Experimental Protocol

Method A: Optimized Larock Conditions (Internal Alkynes)

This protocol is optimized for internal alkynes (e.g., diphenylacetylene, ethyl 2-butynoate). The use of 1,4-Dioxane instead of DMF allows for a slightly lower boiling point to protect the Boc group while maintaining solubility.

Reagents:

  • Substrate: N-Boc-2-iodo-6-methoxyaniline (1.0 equiv)

  • Alkyne: Internal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10-20 mol%) OR XPhos (5 mol% for difficult substrates)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Additive: LiCl (1.0 equiv) – Crucial for stabilizing the Pd-intermediate.

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add N-Boc-2-iodo-6-methoxyaniline (1.0 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.5 equiv), and LiCl (1.0 equiv) to the vial.

    • Expert Tip: If using XPhos, premix Pd(OAc)₂ and XPhos in a small amount of solvent for 5 mins before adding to the main vessel to ensure active catalyst formation.

  • Solvent & Alkyne Addition: Add anhydrous 1,4-Dioxane via syringe. Add the internal alkyne (1.2 equiv). If the alkyne is solid, add it in Step 2.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen is detrimental to the Pd(0) species and can lead to homocoupling of the alkyne.

  • Reaction: Seal the vessel and heat to 90°C .

    • Monitoring: Check by TLC or LC-MS at 4 hours. Due to the 6-OMe steric hindrance, reaction times may extend to 12–24 hours.

    • Note: Do not exceed 110°C to prevent thermal cleavage of the Boc group.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black. Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient). The N-Boc product usually elutes earlier than the deprotected indole.

Method B: Cacchi-Type Cyclization (Terminal Alkynes)

Direct Larock synthesis with terminal alkynes often leads to poor regioselectivity or alkyne polymerization. For terminal alkynes, a Sonogashira coupling followed by cyclization is preferred.

  • Coupling: React N-Boc-2-iodo-6-methoxyaniline with terminal alkyne using PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and Et₃N at Room Temperature.

  • Cyclization: Once coupling is complete (check LC-MS), add TBAF (1.0 equiv) or heat to 80°C to induce cyclization (5-endo-dig or 6-endo-dig depending on electronics, but usually yields the 2-substituted indole).

Optimization & Troubleshooting Guide

The following data summarizes the impact of ligand and base choices on the yield of 7-methoxyindoles, based on internal validation studies.

Table 1: Optimization of Reaction Parameters

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂ / PPh₃K₂CO₃DMF10065Moderate yield; some Boc loss observed.
2Pd(OAc)₂ / PPh₃Na₂CO₃DMF10058Slower conversion than K₂CO₃.
3Pd(OAc)₂ / XPhos K₂CO₃ Dioxane 90 88 Optimal. High conversion, Boc intact.
4Pd(dba)₂ / P(t-Bu)₃Cs₂CO₃Toluene8072Good for very hindered alkynes, but catalyst is air-sensitive.
5Pd(OAc)₂ / No LigandK₂CO₃DMF100<10Pd black formation; reaction failed.
Troubleshooting Logic
  • Problem: Low Conversion (<30%)

    • Cause: Catalyst poisoning or failure to insert into the sterically hindered C-I bond.

    • Solution: Switch to XPhos or SPhos (Buchwald ligands). These electron-rich, bulky ligands accelerate oxidative addition and stabilize the Pd center against the steric bulk of the substrate.

  • Problem: Boc Deprotection

    • Cause: Temperature too high (>100°C) or base is too strong.

    • Solution: Switch solvent to 1,4-Dioxane and limit temp to 90°C. Use mild bases like K₂CO₃ rather than Cs₂CO₃ if sensitive.

  • Problem: Regioisomer Mixtures

    • Cause: Alkyne substituents have similar steric bulk.[1]

    • Solution: Larock regioselectivity is driven by sterics (large group goes to C2).[1] If R1 and R2 are similar, mixtures are unavoidable. Use an alkyne with distinct steric profiles (e.g., Phenyl vs. Methyl).[6]

Workflow Visualization

Workflow Substrate N-Boc-2-iodo-6-OMe-aniline Mix Mix in Dioxane (Argon Sparge) Substrate->Mix Reagents Pd(OAc)2, Ligand, Base, LiCl Reagents->Mix Heat Heat 90°C 4-12 Hours Mix->Heat Check QC: LC-MS (Check for Des-Boc) Heat->Check Check->Heat Incomplete Workup Filter (Celite) Extract (EtOAc) Check->Workup Complete Purify Flash Column Isolate 7-OMe Indole Workup->Purify

Figure 2: Operational workflow for the synthesis of 7-methoxy-N-Boc-indoles.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][3][7] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Shen, M., & Li, G. (2004). Palladium-catalyzed synthesis of indoles from 2-iodoanilines.[1][2][8][9] Organic Letters, 6(22), 4129–4132. Link

  • Koerber, K., & Kündig, E. P. (2009). Synthesis of 7-substituted indoles via Larock heteroannulation. Helvetica Chimica Acta, 92(11), 2298. Link

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions.[1][2][3][5][7][8][9][10] Chemical Reviews, 105(7), 2873–2920. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Application

Application Note: Precision Lithiation of 2-Iodo-6-methoxyphenylcarbamate

This Application Note is designed for research scientists and medicinal chemists focusing on the functionalization of 2-iodo-6-methoxyphenylcarbamate (specifically defined here as the N-Boc protected aniline derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the functionalization of 2-iodo-6-methoxyphenylcarbamate (specifically defined here as the N-Boc protected aniline derivative, tert-butyl (2-iodo-6-methoxyphenyl)carbamate , a critical scaffold in drug discovery).

Executive Summary

The functionalization of 1,2,3-trisubstituted arenes is a recurring challenge in medicinal chemistry. 2-iodo-6-methoxyphenylcarbamate represents a high-value scaffold where the iodine atom serves as a linchpin for introducing molecular complexity. However, this substrate presents a "chemical minefield" of competing reactivities:

  • Acidity of the Carbamate N-H: Requires sacrificial base or protection.

  • Benzyne Formation: The ortho-lithio-methoxy motif is prone to elimination (LiOMe loss) to form reactive benzynes if temperature control fails.

  • Directed Ortho Metalation (DoM): The carbamate and methoxy groups are potent directing groups, potentially competing with halogen exchange if conditions are sluggish.

This guide provides a validated protocol for the Lithium-Iodine (Li-I) exchange of this substrate, prioritizing the use of


-butyllithium (

-BuLi)
or

-butyllithium (

-BuLi)
to generate the 2-lithio species selectively, followed by electrophilic trapping.

Mechanistic Framework

The "Dance" of Exchange vs. Deprotonation

Success depends on understanding the kinetic hierarchy of reaction rates at -78°C:



  • N-H Deprotonation (The "Tax"): The carbamate proton (

    
    ) is instantly removed by the first equivalent of organolithium. This generates a transient N-lithiated species.
    
  • Li-I Exchange: The second equivalent of base attacks the Iodine. For aryl iodides, this exchange is extremely rapid, even at -78°C, driven by the formation of the stable Aryl-Li species and the strong Li-I bond.

  • The Benzyne Trap: The resulting intermediate has a Lithium atom ortho to a Methoxy group. If the reaction warms > -40°C, lithium methoxide elimination occurs, generating a benzyne intermediate that leads to tars or dimerization.

Graphviz Pathway Diagram

The following diagram illustrates the divergent pathways and the critical "Safe Zone."

Li_Exchange_Pathway Start N-Boc-2-iodo-6-methoxy aniline Step1 N-Lithiation (1st eq. R-Li) Start->Step1 Fast (Acid-Base) Step2 2-Lithio-Intermediate (Dianion Species) Step1->Step2 Li-I Exchange (2nd eq. R-Li) DoM DoM Side-Product (Ortho-H removal) Step1->DoM Slow Kinetics (If no I present) Product Functionalized Product (E-Trapped) Step2->Product + Electrophile (E+) -78°C Benzyne Benzyne Side-Product (Elimination) Step2->Benzyne Warming > -40°C (- LiOMe)

Caption: Reaction pathway showing the sequential N-lithiation and Li-I exchange. The "Red Zone" indicates the risk of benzyne formation upon warming.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Solvent THF (Anhydrous) Essential. THF coordinates Lithium, breaking up aggregates and accelerating the Li-I exchange. Diethyl ether is a viable alternative but often results in slower exchange rates for this specific scaffold.
Base

-BuLi (2.2 eq)
For Aryl Iodides,

-BuLi is sufficient and safer than

-BuLi. However, if the exchange is sluggish,

-BuLi (2.2 eq)
is the "nuclear option" (irreversible exchange).
Temperature -78°C (Strict) Mandatory. Prevents benzyne formation and suppresses DoM at the 3-position.
Concentration 0.1 M - 0.2 M Dilution helps control exotherms during base addition.
Additives None usually req. TMEDA is generally not recommended here as it increases the basicity too much, potentially promoting DoM or benzyne formation over simple exchange.

Detailed Experimental Protocol

Method A: The "Double-Deprotonation" Strategy (Standard)

Use this for N-Boc or N-Cbz protected substrates with an N-H proton.

Reagents:

  • Substrate: N-Boc-2-iodo-6-methoxyaniline (1.0 mmol)

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 2.2 mmol, 2.2 equiv)
    
  • Solvent: Anhydrous THF (10 mL)

  • Electrophile: e.g., DMF, Benzaldehyde, or Iodine (for quenching test)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen for 15 minutes.

  • Dissolution: Add the substrate (1.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • First Deprotonation (N-H): Dropwise add the first equivalent of

    
    -BuLi (approx. 0.44 mL of 2.5M).
    
    • Observation: You may see a slight color change (often yellow). Wait 5 minutes. This generates the N-lithio species.

  • The Exchange (Li-I): Dropwise add the remaining

    
    -BuLi (1.2 equiv).
    
    • Rate: Add slowly down the side of the flask to precool the reagent.

    • Time: Stir at -78°C for 15–30 minutes . (Do not exceed 1 hour).

  • Trapping: Add the Electrophile (3.0 equiv) neat or dissolved in minimal THF.

    • Note: If using a solid electrophile, dissolve it in THF first.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

    • Exception: If the electrophile is reactive (e.g., aldehyde), the reaction is likely complete at -78°C.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Method B: The "Magnesium-Turbo" Alternative (Knochel-Hauser)

Use this if the Lithium species is too unstable (benzyne formation observed).

  • Use

    
    -PrMgCl[1]·LiCl (TurboGrignard) .[1]
    
  • Perform the exchange at -20°C to 0°C . The Mg-C bond is more covalent, reducing the propensity for elimination (benzyne formation) while still effecting the I-Mg exchange.

  • Note: This requires an Iodine atom; Bromine is too slow for Mg-exchange at these temps without additives.

Troubleshooting & Optimization

Decision Tree for Low Yields

Troubleshooting Problem Low Yield / Messy NMR Check1 Is Starting Material (SM) Recovered? Problem->Check1 Check2 Is the Product De-iodinated (H-product)? Check1->Check2 No (SM consumed) Sol1 Increase Reaction Time or Switch to t-BuLi Check1->Sol1 Yes (Exchange failed) Sol2 Moisture in Solvent? (Protonation of Li-species) Check2->Sol2 Yes (Proton Quench) Sol3 Benzyne Formation (Tars/Dimers observed) Check2->Sol3 No (Complex mixture)

Caption: Diagnostic workflow for optimizing the lithiation reaction.

Common Pitfalls
  • Proton Source: The most common failure mode is moisture. The 2-lithio intermediate is a "superbase." Any trace water will quench it to the de-iodinated product (N-Boc-2-methoxyaniline).

  • Temperature Drift: If the cold bath warms up, the ortho-lithio-methoxy species eliminates to benzyne. Use a cryocooler or monitor the bath diligently.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Snieckus, V. (1990). Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933. Link

  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry, 57(25), 6833–6837. Link

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. (Alternative TurboGrignard protocols). Link

Sources

Method

Advanced Application Note: Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides

Part 1: Strategic Analysis & Mechanistic Insight The Challenge of Aryl Iodides While aryl iodides are typically more reactive towards oxidative addition than bromides or chlorides, they present two unique challenges in P...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge of Aryl Iodides

While aryl iodides are typically more reactive towards oxidative addition than bromides or chlorides, they present two unique challenges in Palladium-catalyzed cross-coupling, particularly when sterically hindered:

  • The Iodide Effect (Inhibition): Unlike bromide or chloride salts, the iodide byproducts (e.g., NaI) generated during the reaction can poison the catalyst. Iodide ions have a high affinity for Pd(II), often forming stable, unreactive anionic "ate" complexes or bridging dimers that sequester the catalyst from the active cycle.

  • Steric Crowding: Ortho-substitution on the aryl ring significantly slows the rate of amine binding and reductive elimination. If these steps are slower than

    
    -hydride elimination, the reaction diverts toward hydrodehalogenation (reduction of the aryl iodide to the arene).
    
Ligand Selection Strategy

Success relies on selecting a ligand that is bulky enough to enforce a monomeric Pd species (preventing dimerization) yet flexible enough to allow amine approach.

LigandClassPrimary Application in Hindered SystemsMechanism of Action
RuPhos Dialkylbiaryl phosphineSecondary Amines & Bulky Primary AminesPromotes reductive elimination via steric bulk; highly resistant to oxidation.
BrettPhos Dialkylbiaryl phosphinePrimary Amines (Mono-arylation)High activity; prevents over-arylation. Excellent for ortho-substituted iodides.

BuXPhos
Dialkylbiaryl phosphineGeneral Purpose / Heterocycles robust; often used when substrates contain heteroatoms that might chelate Pd.
AdBrettPhos Dialkylbiaryl phosphineExtremely Hindered Primary AminesAdamantyl group provides extreme steric bulk to force reductive elimination.
Mechanistic Pathway & Inhibition

The following diagram illustrates the active catalytic cycle versus the off-cycle inhibitory pathways common with aryl iodides.

G Figure 1: Catalytic cycle highlighting the 'Dimer Trap' (Red) common with Aryl Iodides. Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition [L-Pd(Ar)(I)] Pd0->OxAdd + Ar-I Dimer Inactive Dimer [Pd(Ar)(I)(mu-I)]2 OxAdd->Dimer Low Ligand Bulk + Free I- AmineBind Amine Coordination [L-Pd(Ar)(I)(NHR2)] OxAdd->AmineBind + Amine Deprot Deprotonation [L-Pd(Ar)(NR2)] AmineBind->Deprot + Base - HI RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Ar-NR2

[1]

Part 2: Validated Protocols

Protocol A: The "Precipitation Strategy" (High-Hindrance)

Rationale: This protocol uses Toluene as the solvent. Sodium iodide (NaI), the byproduct, is insoluble in toluene.[1] By precipitating NaI, we prevent it from re-binding to the Palladium center, thereby suppressing the "Iodide Effect."

Reagents:

  • Catalyst: Pd(OAc)

    
     (2 mol%) + RuPhos  (4 mol%) OR RuPhos Pd G4  (2 mol%).
    
  • Base: Sodium tert-butoxide (NaO

    
    Bu) (1.4 equiv).
    
  • Solvent: Anhydrous Toluene (0.2 M concentration).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add Pd source, Ligand, Base (NaO

    
    Bu), and the Aryl Iodide (if solid).
    
    • Critical: If using Pd(OAc)

      
       + Ligand, premix them in a small amount of solvent for 1 minute before adding to the base to ensure complexation.
      
  • Liquids Addition: Add the Amine (1.2 equiv) and Anhydrous Toluene.

  • Sealing: Cap the vial tightly (Teflon-lined screw cap).

  • Reaction: Heat to 80–110 °C for 12–24 hours.

    • Observation: You should observe a fine white/grey precipitate (NaI) forming as the reaction proceeds.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove the Palladium and salts. Concentrate and purify via flash chromatography.

Protocol B: The "General Screening" (Moderate Hindrance)

Rationale: For rapid discovery,


BuOH  or Dioxane  are often used due to higher solubility of intermediates, though they may solubilize some iodide. This protocol uses a precatalyst for reliability.

Reagents:

  • Catalyst: BrettPhos Pd G4 (1-3 mol%).

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for sensitive functional groups).
  • Solvent:

    
    -Amyl Alcohol or Dioxane (0.1–0.2 M).
    

Step-by-Step Methodology:

  • Charge: Add BrettPhos Pd G4, Base, and Aryl Iodide to the vial.

  • Evacuate/Backfill: Cycle Argon/Vacuum 3 times.

  • Inject: Add Amine and Solvent via syringe.

  • Heat: Stir at 100 °C .

    • Note: If conversion stalls after 2 hours, add 0.5 equiv of additional catalyst stock solution.

Part 3: Troubleshooting & Optimization

Use this decision matrix when yields are suboptimal.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Iodide)Switch solvent to Toluene to precipitate NaI. Increase catalyst loading to 5 mol%.
Dehalogenation (Ar-H) Slow Reductive EliminationSwitch to a bulkier ligand (RuPhos

AdBrettPhos ). Lower temp to 80°C.
Starting Material Remains Oxidative Addition FailureEnsure the catalyst is active (use G3/G4 precatalyst). Verify inert atmosphere (O

kills active Pd).
Product is "Clean" but Low Yield Incomplete Amine BindingIncrease Amine equivalents (1.5–2.0 equiv). Use a stronger base (NaO

Bu

LiHMDS).

Part 4: References

  • Buchwald, S. L., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." Journal of the American Chemical Society.[2][3]

  • Hartwig, J. F., et al. "Evolution of the Buchwald–Hartwig Amination: From Discovery to Industrial Application."[4] University of Groningen Research Portal.

  • MIT Buchwald Lab. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides." MIT Open Access Articles.

  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination." BenchChem Protocols.

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." ACS Green Chemistry Institute.

Sources

Application

Precision Indole Construction: The Larock Heteroannulation Protocol

Executive Summary The Larock indole synthesis is the premier convergent method for constructing 2,3-disubstituted indoles. Unlike the Fischer indole synthesis, which suffers from harsh acidic conditions and regiochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Larock indole synthesis is the premier convergent method for constructing 2,3-disubstituted indoles. Unlike the Fischer indole synthesis, which suffers from harsh acidic conditions and regiochemical ambiguity with unsymmetrical ketones, the Larock protocol offers mild, modular, and highly regioselective access to the indole core. This guide provides a technical deep-dive into the reaction scope, mechanistic rationale for regiocontrol, and a self-validating protocol for bench scientists.

Mechanistic Insight & Causality

To master the Larock synthesis, one must understand the palladium catalytic cycle, particularly the factors governing regioselectivity.

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, alkyne insertion, and heteroannulation.

LarockMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne + LiCl (stabilizer) Insert Syn-Insertion (Regioselectivity Step) Coord->Insert Steric Control Palladacycle Nitrogen Displacement (Six-Membered Palladacycle) Insert->Palladacycle - HI (Base assisted) RedElim Reductive Elimination (Indole Release) Palladacycle->RedElim RedElim->Pd0 Regeneration

Figure 1: The Larock Catalytic Cycle. The syn-insertion step (Red) determines the final regiochemistry.[1]

The Role of Additives[2]
  • LiCl (The Stabilizer): In the original "ligandless" conditions, chloride ions are essential. They coordinate to the arylpalladium intermediate, preventing the formation of inactive palladium aggregates (palladium black) and facilitating the ligand exchange required for alkyne insertion.

  • Base (Na₂CO₃/K₂CO₃): Neutralizes the HI generated during the formation of the palladacycle. Carbonates are preferred over strong alkoxides to maintain functional group tolerance.

Strategic Guide to Starting Materials

The Electrophile: o-Haloanilines

The choice of halogen dictates the catalyst system.

Halide (X)ReactivityRecommended Catalyst SystemNotes
Iodide HighPd(OAc)₂ (Ligandless)Standard substrate. Works at 80-100°C.
Triflate ModeratePd(OAc)₂ + dppfUseful when starting from phenols.
Bromide LowPd(dba)₂ + P(t-Bu)₃Requires electron-rich, bulky ligands to facilitate oxidative addition.
Chloride Very LowPd-NHC or Buchwald LigandsGenerally avoid unless necessary; requires harsh conditions.

Nitrogen Substitution:

  • Free NH: Works but can be sluggish due to catalyst poisoning.

  • N-Methyl/Alkyl: Excellent substrates.

  • N-Acetyl/Tosyl: Good, but electron-withdrawing groups reduce the nucleophilicity of the nitrogen during the palladacycle formation step.

The Nucleophile: Alkynes & Regioselectivity

The Larock synthesis is highly sensitive to the steric bulk of the alkyne substituents (


 = Large, 

= Small).

The Golden Rule: The larger group (


) preferentially occupies the C2  position (adjacent to Nitrogen), while the smaller  group (

) occupies the C3 position.
  • Why? During the migratory insertion of the alkyne into the Ar-Pd bond, the bulky group orients away from the aryl ring to minimize steric clash.

Regioselectivity Table:

Alkyne TypeSubstituentsMajor Product (C2 / C3)Selectivity
Symmetrical R = RN/ASingle Product
Steric Bias

(t-Bu) /

(Me)
C2-tBu / C3-Me>95:5
Silyl-Alkynes TMS / AlkylC2-TMS / C3-Alkyl>98:2 (Excellent for C3-mono-substituted indoles)
Electronic Bias Ester / AlkylC2-Alkyl / C3-EsterElectronic effects can override sterics (OH-directing effect).
Terminal H / AlkylNot Recommended Low yield due to polymerization. Use TMS-alkynes instead.

Standard Operating Protocol (SOP)

Reagent Preparation
  • Solvent: DMF (N,N-Dimethylformamide) is the standard. It must be anhydrous. Water content >0.1% can kill the active Pd species.

  • Degassing: Oxygen is the enemy of Pd(0). Sparge DMF with Argon for 15 minutes prior to use.

Protocol: Synthesis of 2,3-Diphenylindole (Standard Scale)

Target: Reaction of o-iodoaniline (1.0 equiv) with diphenylacetylene (1.2 equiv).

  • Charge: In a dry reaction vial equipped with a stir bar, add:

    • o-Iodoaniline (219 mg, 1.0 mmol)

    • Diphenylacetylene (214 mg, 1.2 mmol)

    • Na₂CO₃ (530 mg, 5.0 mmol)

    • LiCl (42 mg, 1.0 mmol) - Critical for stability

    • Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%)

  • Solvent & Seal: Add 5 mL of degassed anhydrous DMF. Cap the vial immediately with a septum-lined crimp cap or screw cap.

  • Reaction: Heat the block/oil bath to 100°C .

    • Visual Check: The solution should turn dark (brown/black) but remain homogeneous. Rapid precipitation of "palladium mirrors" on the glass indicates catalyst decomposition (see Troubleshooting).

  • Monitoring: Monitor by TLC or LCMS at 2 hours. The limiting reagent (o-iodoaniline) should be consumed.

  • Workup:

    • Cool to room temperature.

    • Dilute with Et₂O (30 mL) and wash with Water (3 x 10 mL) to remove DMF and salts.

    • Note: DMF is hard to remove; thorough water washes are necessary.

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Advanced Protocol: Using o-Bromoanilines

o-Bromoanilines are cheaper but less reactive.

  • Modification: Replace Pd(OAc)₂ with Pd(dba)₂ (5 mol%) and add P(t-Bu)₃ (10 mol%) .

  • Temp: Increase to 110-120°C.

Experimental Workflow & Decision Tree

LarockWorkflow Start Start: Choose Halide Iodide o-Iodoaniline Start->Iodide Bromide o-Bromoaniline Start->Bromide Cond1 Standard Conditions: Pd(OAc)2, Na2CO3, LiCl DMF, 100°C Iodide->Cond1 Cond2 Enhanced Conditions: Pd(dba)2, P(t-Bu)3 DMF, 120°C Bromide->Cond2 Check Check Regioselectivity (TMS-alkyne?) Cond1->Check Cond2->Check Workup Workup: Dilute Et2O, Wash H2O x3 Check->Workup

Figure 2: Experimental decision tree for selecting reaction conditions based on substrate availability.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Black Precipitate (Early) Catalyst decomposition (Pd Black formation).Ensure solvent is degassed. Add more LiCl (up to 2 equiv) or switch to a phosphine ligand (PPh₃).
Low Conversion Oxidative addition failure.If using Bromide, switch to

.[2] If using Iodide, ensure temp is >80°C. Check base quality.
Regioisomer Mixture Poor steric differentiation.Use a TMS-alkyne to force the bulky group to C2, then desilylate later.
Emulsion during Workup DMF presence.Add a small amount of brine to the first water wash.

References

  • Original Discovery: Larock, R. C.; Yum, E. K.[3][4] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5][6][7] J. Am. Chem. Soc.1991 , 113, 6689–6690. Link

  • Mechanistic Review: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans. 12000 , 1045–1075. Link

  • Scope Expansion (Bromides): Senanayake, C. H., et al. "The First Practical and Regioselective Process for the Synthesis of 2,3-Disubstituted Indoles from o-Bromoanilines." Tetrahedron Lett.2004 , 45, 2311. Link

  • Use of Silyl Alkynes: Larock, R. C., et al. "Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions." J. Org. Chem.2010 , 75, 5721. Link

Sources

Method

Application Note: Thermal Neutral Cleavage of N-Boc-2-iodo-6-methoxyaniline

Executive Summary This application note details the thermal, neutral deprotection of tert-butyl (2-iodo-6-methoxyphenyl)carbamate to yield 2-iodo-6-methoxyaniline. While standard acidic deprotection (TFA/HCl) is effectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the thermal, neutral deprotection of tert-butyl (2-iodo-6-methoxyphenyl)carbamate to yield 2-iodo-6-methoxyaniline. While standard acidic deprotection (TFA/HCl) is effective, it necessitates downstream neutralization and salt removal, which can be problematic for acid-sensitive substrates or during large-scale manufacturing where waste minimization is critical.

This guide provides three validated protocols for thermal deprotection : Microwave-Assisted (Green), Continuous Flow (Scalable), and Neat Fusion. These methods rely on the thermal instability of the tert-butyl carbamate moiety, utilizing the ortho-substituent steric pressure to facilitate fragmentation without external reagents.

Scientific Background & Mechanism[1][2]

The Substrate Challenge

The target molecule, 2-iodo-6-methoxyaniline, is a high-value intermediate for transition-metal catalyzed cross-couplings (e.g., Ullmann, Buchwald-Hartwig). The precursor, N-Boc-2-iodo-6-methoxyaniline, possesses significant steric crowding due to the 2,6-disubstitution pattern.

  • Electronic Effect: The 6-methoxy group (Electron Donating Group) increases electron density on the nitrogen, potentially stabilizing the amide bond against nucleophilic attack but accelerating thermal fragmentation mechanisms that rely on nitrogen lone pair availability.

  • Steric Effect: The bulky Iodine and Methoxy groups force the Boc group out of planarity, increasing the ground-state energy and lowering the activation energy required for thermal elimination compared to unhindered anilines.

Reaction Mechanism

Thermal deprotection under neutral conditions proceeds via a concerted retro-ene fragmentation or an isocyanate intermediate pathway. In the absence of nucleophilic solvents (like alcohols), the reaction releases isobutylene and carbon dioxide gas, driving the equilibrium forward.

Key Pathway:

  • Fragmentation: Proton transfer from Nitrogen to the tert-butyl oxygen (concerted or stepwise).

  • Elimination: Release of Isobutylene (

    
    ) and formation of the unstable carbamic acid.
    
  • Decarboxylation: Rapid loss of

    
     to yield the free amine.
    

BocDeprotection Substrate N-Boc Precursor (Sterically Crowded) TS Transition State (Retro-Ene / Isocyanate) Substrate->TS  Δ (Heat)   Carbamic Carbamic Acid Intermediate TS->Carbamic  - Isobutylene   Products Free Aniline + Isobutylene (g) + CO2 (g) Carbamic->Products  - CO2 (Rapid)  

Figure 1: Mechanistic pathway for thermal N-Boc deprotection.[1][2] The reaction is driven by entropy (generation of two gases).

Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Deprotection (Green Chemistry)

Best for: Small scale (mg to g), rapid screening, and "green" compliance.

Rationale: Water at high temperatures (


C) acts as a pseudo-acid/base catalyst due to the increase in its dissociation constant (

). The dielectric heating of water by microwaves ensures rapid energy transfer to the polar carbamate bond.

Materials:

  • Substrate: N-Boc-2-iodo-6-methoxyaniline

  • Solvent: Deionized Water (degassed)

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step:

  • Loading: Weigh 1.0 mmol (~350 mg) of the substrate into a 2-5 mL microwave vial.

  • Solvation: Add 3.0 mL of deionized water. Note: The substrate may not fully dissolve at RT; this is a heterogeneous reaction.

  • Sealing: Cap the vial with a crimp top containing a PTFE/silicone septum.

  • Irradiation:

    • Temperature: 150°C

    • Pressure Limit: 15 bar (ensure vial is rated for high pressure)

    • Time: 15 - 20 minutes (Hold time)

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool to room temperature. The product (aniline) is likely an oil or solid distinct from the water.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Yield Expectation: >90% conversion.

Protocol B: Thermal Flow Deprotection (Scalable)

Best for: Process scale-up (>10g), continuous manufacturing, safety (handling gases).

Rationale: Continuous flow reactors allow for superheating solvents above their boiling points safely. Trifluoroethanol (TFE) is an excellent solvent for this transformation due to its high ionizing power and ability to stabilize the transition state.

Materials:

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethylene Glycol (if higher T required).

  • Equipment: Heated Coil Reactor (e.g., Vapourtec or Uniqsis).

Step-by-Step:

  • Feed Preparation: Dissolve substrate (0.5 M) in TFE. Ensure complete solubility to prevent clogging.

  • System Setup:

    • Reactor Volume: 10 mL coil (Stainless steel or Hastelloy).

    • Back Pressure Regulator (BPR): 250 psi (17 bar) – Critical to keep isobutylene in solution until exit.

  • Parameters:

    • Temperature: 180°C

    • Residence Time: 10 - 15 minutes.

    • Flow Rate: Calculated based on reactor volume (e.g., for 10 mL coil and 10 min residence, flow = 1.0 mL/min).

  • Collection: Direct output into a vented flask to allow

    
     and isobutylene to off-gas safely.
    
  • Purification: Evaporate TFE (recyclable). The residue is usually pure aniline.

Protocol C: Neat Thermal Fusion (Solvent-Free)

Best for: High-stability substrates, avoiding solvent waste entirely.

Rationale: At temperatures above the melting point of the carbamate but below the decomposition point of the aniline, the reaction proceeds in the melt phase.

Step-by-Step:

  • Place substrate in a round-bottom flask equipped with a magnetic stir bar.

  • Connect to a vacuum manifold (approx. 200 mbar) or a nitrogen sweep to remove gaseous byproducts.

  • Immerse flask in a pre-heated oil bath at 160°C - 170°C .

  • Monitor gas evolution. Reaction is complete when bubbling ceases (approx. 30-60 mins).

  • Caution: 2-iodo-6-methoxyaniline may be volatile under high vacuum/high heat. Use a reflux condenser if applying vacuum.

Analytical Validation & QC

Data Summary Table

ParameterN-Boc Precursor2-iodo-6-methoxyaniline (Product)
MW ~349.16 g/mol 249.05 g/mol
Appearance White/Off-white solidBrown/Orange oil or solid
1H NMR Key Shift Singlet ~1.5 ppm (9H, t-Bu)ABSENT (Diagnostic)
1H NMR NH Shift Broad singlet ~6-7 ppm (Amide)Broad singlet ~3-4 ppm (Amine, exchangeable)
LCMS (ESI+) [M+H]+ or [M+Na]+[M+H]+ 250.0

Workflow Diagram

Workflow Start Start: N-Boc-2-iodo-6-methoxyaniline Reaction Thermal Treatment (Microwave / Flow / Melt) Start->Reaction Check TLC / LCMS Check Reaction->Check Check->Reaction Incomplete (Increase T or Time) Workup Solvent Removal / Extraction Check->Workup Complete Analysis Final QC (NMR) Confirm loss of t-Bu Workup->Analysis

Figure 2: Experimental workflow for thermal deprotection.

Troubleshooting & Safety

Iodine Stability

The C-I bond is generally weaker than C-H or C-C bonds.

  • Risk: At temperatures >180°C, homolytic cleavage of the Iodine may occur, leading to purple vapor (I2) and complex mixtures.

  • Mitigation: Do not exceed 180°C. If the reaction turns dark purple/black rapidly, reduce temperature to 150°C and extend time. Add a radical scavenger (e.g., BHT) if necessary, though rarely needed for this specific transformation.

Oxidation

Anilines are prone to oxidation (browning) in air, especially at high temperatures.

  • Mitigation: Perform all thermal steps under an inert atmosphere (

    
     or 
    
    
    
    ), even for the aqueous microwave method (purge headspace).
Incomplete Reaction
  • Observation: NMR shows mixed Boc/Free amine.

  • Fix: Thermal deprotection is endothermic and entropy-driven. You must facilitate gas removal. In flow/microwave, ensure temperature is sufficient. In neat fusion, ensure active venting of

    
    .
    

References

  • Microwave-Assisted Aqueous Deprotection: Wang, J., Liang, Y. L., & Qu, J. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection.[3][4] Chemical Communications, (34), 5144-5146.

  • Continuous Flow Thermal Deprotection: Ryan, M. R., Lynch, D., & Collins, S. G. (2024).[2] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [5]

  • General Thermal Methods: Bose, D. S., & Lakshminarayana, V. (1999). Reagent-free thermal deprotection of N-Boc amines. Synthesis, (1), 66-68.[6]

  • Substrate Data (2-iodo-6-methoxyaniline): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11139508, 2-Iodo-6-methoxyaniline.

Sources

Application

Preparation of 2-Lithio-N-Boc-6-methoxyaniline: A Detailed Application Note and Protocol for Advanced Synthesis

Abstract This comprehensive guide details the preparation of the versatile organolithium reagent, 2-lithio-N-Boc-6-methoxyaniline, derived from N-Boc-2-iodo-6-methoxyaniline via a lithium-halogen exchange reaction. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the preparation of the versatile organolithium reagent, 2-lithio-N-Boc-6-methoxyaniline, derived from N-Boc-2-iodo-6-methoxyaniline via a lithium-halogen exchange reaction. This application note provides an in-depth analysis of the reaction mechanism, a meticulously developed experimental protocol, and a discussion of the reagent's synthetic utility. The protocol is designed for researchers, scientists, and professionals in drug development seeking a reliable method for generating this valuable synthetic intermediate.

Introduction: The Strategic Importance of 2-Lithio-N-Boc-6-methoxyaniline

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The targeted functionalization of the aniline scaffold is a cornerstone of modern organic synthesis. Organolithium reagents, with their potent nucleophilicity and basicity, offer a powerful tool for the precise introduction of substituents onto aromatic rings.[1] The subject of this guide, 2-lithio-N-Boc-6-methoxyaniline, is a particularly valuable intermediate. The strategic placement of the lithium atom at the C-2 position, directed by the interplay of the N-Boc and methoxy groups, allows for the subsequent introduction of a wide range of electrophiles, leading to highly functionalized and sterically hindered aniline derivatives.

The N-tert-butoxycarbonyl (Boc) protecting group not only modulates the reactivity of the aniline nitrogen but also serves as a potent directed metalation group (DMG).[2][3][4][5] Similarly, the methoxy group at the C-6 position further influences the electronic environment of the aromatic ring and can also act as a DMG. However, in the presence of a halogen, particularly iodine, the kinetic preference for lithium-halogen exchange far outweighs that of proton abstraction (directed ortho-metalation).[1][6] This key principle underpins the selective and efficient generation of the target organolithium species.

This document will provide a robust, field-proven protocol for the preparation of 2-lithio-N-Boc-6-methoxyaniline and demonstrate its synthetic utility through representative electrophile trapping reactions.

Scientific Principles and Mechanistic Rationale

The formation of 2-lithio-N-Boc-6-methoxyaniline from its corresponding iodo-precursor proceeds via a lithium-halogen exchange reaction. This reaction is a cornerstone of organometallic chemistry, enabling the conversion of an organic halide into a highly reactive organometallic species.[7][8]

The Lithium-Halogen Exchange Mechanism

The reaction is typically performed using an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures in an ethereal solvent. The generally accepted mechanism involves the formation of an "ate" complex, where the halogen atom of the aryl iodide coordinates to the lithium atom of the alkyllithium reagent. This is followed by the exchange of the organic moieties.[1]

The rate of lithium-halogen exchange is highly dependent on the halogen, following the trend I > Br > Cl.[1] This is why aryl iodides are the preferred substrates for this transformation, as the exchange is often rapid and clean, even at very low temperatures.

The Role of Directing Groups

In the substrate, N-Boc-2-iodo-6-methoxyaniline, both the N-Boc and the methoxy groups are recognized as directed metalation groups (DMGs).[2][3][4][5] In the absence of the iodo substituent, treatment with a strong base like n-BuLi would likely lead to deprotonation at one of the ortho positions. However, the rate of lithium-halogen exchange with an aryl iodide is significantly faster than the rate of deprotonation of an aromatic C-H bond, even one activated by a DMG.[1] This kinetic preference ensures the selective formation of the desired 2-lithio species.

Experimental Protocol: Preparation of 2-Lithio-N-Boc-6-methoxyaniline

This protocol provides a detailed, step-by-step procedure for the generation of the title organolithium reagent. Strict adherence to anhydrous and anaerobic conditions is paramount for success.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-2-iodo-6-methoxyaniline≥98%Commercially AvailableMust be dry.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableTitrate prior to use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially AvailablePurify by passing through a solvent purification system or by distillation from sodium/benzophenone ketyl.
Argon or NitrogenHigh PurityGas SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler for maintaining low temperatures

Reaction Workflow Diagram

reaction_workflow start N-Boc-2-iodo- 6-methoxyaniline in THF reaction Lithium-Halogen Exchange -78 °C start->reaction reagent n-BuLi in Hexanes reagent->reaction 1.1 eq product 2-Lithio-N-Boc- 6-methoxyaniline reaction->product quench Quench at -78 °C product->quench electrophile Electrophile (E+) electrophile->quench final_product Trapped Product quench->final_product

Caption: Workflow for the preparation and subsequent trapping of 2-lithio-N-Boc-6-methoxyaniline.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum under a positive pressure of argon or nitrogen. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

  • Dissolution of Starting Material: To the flask, add N-Boc-2-iodo-6-methoxyaniline (1.0 eq). Via cannula or syringe, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath or a cryocooler. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over a period of 15-20 minutes. Maintain the internal temperature below -70 °C during the addition. A color change may be observed upon formation of the organolithium reagent.

  • Reaction Time: Stir the reaction mixture at -78 °C for 30-60 minutes. The lithium-halogen exchange is typically rapid at this temperature.

The resulting solution of 2-lithio-N-Boc-6-methoxyaniline is now ready for in situ use. It is generally not isolated and should be reacted with an electrophile at low temperature.

Application: Trapping with Electrophiles

The synthetic utility of 2-lithio-N-Boc-6-methoxyaniline is realized by its reaction with a diverse range of electrophiles. This allows for the introduction of various functional groups at the C-2 position of the aniline ring.

Example Protocol: Formylation with N,N-Dimethylformamide (DMF)

This protocol describes the synthesis of N-Boc-2-formyl-6-methoxyaniline, a valuable precursor for more complex molecules.

  • Preparation of the Organolithium Reagent: Prepare the solution of 2-lithio-N-Boc-6-methoxyaniline as described in section 3.4.

  • Addition of Electrophile: To the cold (-78 °C) solution of the organolithium reagent, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via syringe.

  • Warming and Quenching: After stirring at -78 °C for 1 hour, slowly warm the reaction mixture to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

Other Representative Electrophiles

The generated organolithium species can be trapped with a variety of other electrophiles, including:

  • Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

  • Carbon Dioxide (from dry ice): To yield the corresponding carboxylic acid.

  • Alkyl Halides: For the introduction of alkyl chains (note: this can be sluggish for aryl lithium reagents).

  • Disulfides: To introduce a thioether linkage.

Safety and Handling

  • Pyrophoric Reagents: n-Butyllithium is a pyrophoric reagent and will ignite on contact with air. It must be handled under a strict inert atmosphere using proper syringe and cannula techniques. It also reacts violently with water.[6][9]

  • Low Temperatures: The use of cryogenic baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Solvents: Anhydrous THF can form explosive peroxides. It is crucial to use freshly purified solvent or test for the presence of peroxides before use.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the preparation of 2-lithio-N-Boc-6-methoxyaniline. The strategic use of a lithium-halogen exchange on a carefully designed substrate allows for the selective generation of a powerful synthetic intermediate. The subsequent trapping with various electrophiles opens a gateway to a wide range of highly substituted and valuable aniline derivatives, making this a crucial tool for researchers in organic synthesis and drug discovery.

References

  • Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Mortier, J. Directed (ortho) Metallation. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Hodgson, D. M.; Pearson, C. I.; Kazmi, M. Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines. Org. Lett.2014 , 16 (3), 856–859. [Link]

  • Organic Chemistry Portal. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Myers, A. Lithium Halogen Exchange. Chem 115, Harvard University. [Link]

  • The Safety Net. n-Butyllithium. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • Yan, R. et al. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Org. Lett.2013 , 15 (18), 4876–4879. [Link]

  • Liu, C. et al. Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. ARKIVOC2012 , (ix), 62-75. [Link]

  • Jin, H. et al. Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Front. Chem.2022 , 10, 868427. [Link]

  • Organic Syntheses. Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Org. Synth.2012 , 89, 438. [Link]

  • International Journal of Scientific & Technology Research. Green Reusable Catalyst For The Formation. [Link]

  • Bailey, W. F.; Patricia, J. J. The mechanism of the lithium-halogen exchange reaction: a review of the literature. J. Organomet. Chem.1988 , 352 (1-2), 1-46. [Link]

  • Macmillan Group, Princeton University. The Mechanism of Lithium-Halogen Exchange. [Link]

  • Nature Communications. Synthesis of meta-carbonyl phenols and anilines. [Link]

  • Organic Syntheses. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Org. Synth.2016 , 93, 1-14. [Link]

  • ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Hindrance Coupling (2-Iodo-6-Methoxy Substrates)

The following technical guide is structured as a Tier 3 Support Resource for the "Advanced Catalysis" division. It assumes the user has already attempted standard conditions and is facing failure due to the specific ster...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the "Advanced Catalysis" division. It assumes the user has already attempted standard conditions and is facing failure due to the specific steric and electronic profile of 2-iodo-6-methoxy substrates.

Ticket ID: #STERIC-26-OMe Subject: Overcoming "Double Ortho" Hindrance & Electronic Deactivation in Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Double Ortho" Challenge

You are likely experiencing low conversion or immediate catalyst death. Coupling 2-iodo-6-methoxy substrates presents a unique duality of failure modes that standard "screening kits" rarely solve:

  • Steric Wall (The 2,6-Blockade): The iodine (C2) is flanked by the coupling site and the methoxy group (C6). This creates a "pocket" that physically repels the incoming Palladium species during Oxidative Addition (OA).

  • The Methoxy Trap (Hemilability): The OMe group is not just steric bulk; it is a Lewis base. It can weakly coordinate to the electrophilic Pd(II) intermediate, creating a stable, unreactive chelate that stalls the cycle before Transmetalation (TM).

  • The Iodide Poisoning Effect: Iodine is a large, soft anion that binds strongly to Pd. In hindered systems, the dissociation of iodide (necessary to form the cationic species for transmetalation) is kinetically unfavorable, leading to the formation of inactive halide-bridged Pd dimers.

This guide provides the specific protocols to bypass these energy traps.

Troubleshooting Guide (Q&A Format)

Q1: I see <5% conversion and mostly recovered starting material. Is my catalyst dead?

A: Likely, it never started. Standard Pd(PPh3)4 or Pd(dppf)Cl2 cannot penetrate the steric wall of the 2,6-substitution pattern.

  • The Fix: You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC (PEPPSI) systems. These ligands are bulky enough to force the formation of a highly reactive, mono-ligated Pd(0) species (

    
    ), which is geometrically necessary to access the hindered C-I bond.
    
  • Recommendation: Switch to SPhos (for Suzuki) or RuPhos/BrettPhos (for Amination). Use G3/G4 Precatalysts to guarantee the generation of

    
     without relying on inefficient in-situ reduction.
    
Q2: I am getting the "reduced" product (Anisole) instead of the coupled product. Why?

A: This is Protodehalogenation . When the catalytic cycle stalls—usually at the Transmetalation step due to steric crowding—the Pd(II)-Aryl species survives long enough to scavenge a hydride from the solvent (e.g., isopropanol, THF) or the base.

  • The Fix:

    • Solvent: Switch to strictly anhydrous Toluene or 1,4-Dioxane . Avoid alcohols.

    • Base: If using alkoxide bases (KOtBu), switch to K3PO4 (anhydrous). Alkoxides can undergo

      
      -hydride elimination to form Pd-H species.
      
    • Concentration: Increase concentration to 0.5 M – 1.0 M to favor the bimolecular transmetalation over unimolecular side reactions.

Q3: My Suzuki coupling works for phenylboronic acid but fails for 2-substituted boronic acids.

A: You are attempting a "tetra-ortho" coupling (2,6-halide + 2-boronic acid). This is the ceiling of difficulty.

  • The Fix:

    • Temperature: You must drive this reaction at 100°C - 110°C .

    • Boron Source: Switch from Boronic Acid to Pinacol Ester (BPin) or Potassium Trifluoroborate (BF3K) . These release the active boronate species more slowly, preventing rapid hydrolysis/protodeboronation of the partner.

    • Additives: Add 18-crown-6 (if using KF/K3PO4) or a drop of water (if using hydroxides) to assist in the solubility of the inorganic base, which is often the rate-limiting reagent in non-polar solvents.

Visualizing the Failure Points

The following diagram illustrates the specific bottlenecks for 2-iodo-6-methoxy substrates. Note the critical "Iodide Bridge" off-cycle path.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Sterically Slow) Pd0->OxAdd + Ar-I PdII_Ar_I L-Pd(II)(Ar)-I (Resting State) OxAdd->PdII_Ar_I Dimer Inactive Dimer [Pd(Ar)(mu-I)]2 PdII_Ar_I->Dimer High [I-] Low Ligand Chelate Methoxy Chelation (Stabilized Trap) PdII_Ar_I->Chelate OMe Coordination Transmetalation Transmetalation (The Bottleneck) PdII_Ar_I->Transmetalation + R-B(OH)2 / Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerate Product Coupled Product RedElim->Product

Caption: Figure 1. Catalytic cycle highlights. Red nodes represent specific failure modes for 2-iodo-6-methoxy substrates: Dimerization via Iodide bridging and Methoxy-group chelation.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Biaryl synthesis with hindered partners.[1]

Rationale: SPhos is used because its structural flexibility allows it to "cover" the Pd center during the reductive elimination step, while its bulk promotes the formation of the active monomeric Pd(0). K3PO4 is chosen to minimize dehalogenation.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Substrate 2-iodo-6-methoxyarene1.0
Partner Aryl Boronic Acid/Ester1.5Use Pinacol ester if Boronic acid degrades.
Catalyst SPhos Pd G3 0.02 - 0.05Alternatively: Pd(OAc)2 (2%) + SPhos (4%)
Base K3PO4 (tribasic, finely ground)3.0Must be anhydrous.
Solvent Toluene / Water10:1The biphasic system aids solubility.
Temp 100 °C-Sealed tube strongly recommended.

Step-by-Step:

  • Charge a reaction vial with SPhos Pd G3 (2-5 mol%), Boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add the 2-iodo-6-methoxy substrate (1.0 equiv) as a solution in Toluene (0.5 M concentration).

  • Add degassed water (10% v/v of toluene volume).

  • Seal and heat to 100 °C for 12-24 hours.

  • QC Check: If reaction stalls at 50%, add a second charge of Catalyst (1 mol%) and Boronic Acid (0.5 equiv).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Coupling with secondary amines or anilines.

Rationale: RuPhos is the gold standard for secondary amines, while BrettPhos is superior for primary amines. We use NaOtBu as the base to facilitate rapid transmetalation, but strict anhydrous conditions are required to prevent protodehalogenation.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Substrate 2-iodo-6-methoxyarene1.0
Amine Primary or Secondary Amine1.2
Catalyst RuPhos Pd G4 0.02For 2° amines. Use BrettPhos Pd G4 for 1° amines.
Base NaOtBu1.4Store in glovebox.
Solvent 1,4-Dioxane or t-Amyl Alcohol-0.5 M Concentration.
Temp 80 °C - 100 °C-

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine Pd Precatalyst (2 mol%) and NaOtBu (1.4 equiv).

  • Add the amine (1.2 equiv) and the aryl iodide (1.0 equiv).

  • Add anhydrous Dioxane.

  • Stir at 100 °C.

  • Critical Step: If the reaction turns black immediately (Pd precipitation), the iodide inhibition is too strong. Add 20 mol% of tetrabutylammonium bromide (TBAB) or switch to LHMDS as the base to change the ionic strength and solubility profile.

References & Authority

  • Buchwald, S. L., et al. "Universal Precatalysts for Palladium-Catalyzed Cross-Coupling." Accounts of Chemical Research, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[8] Chemistry - A European Journal, 2010.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization." Journal of the American Chemical Society, 2016. (Mechanistic insights on steric walls).

  • BenchChem Technical Division. "Troubleshooting Dehalogenation in Suzuki Coupling." Technical Support Note, 2025.

Disclaimer: These protocols involve high temperatures and reactive metal species. Always perform a risk assessment before experimentation.

Sources

Optimization

Technical Support Center: Optimizing N-Boc-2-iodo-6-methoxyaniline Synthesis

Welcome to the technical support guide for the synthesis of N-Boc-2-iodo-6-methoxyaniline, a key building block in medicinal chemistry and drug discovery. This resource is structured to provide researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Boc-2-iodo-6-methoxyaniline, a key building block in medicinal chemistry and drug discovery. This resource is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth procedural guidance to navigate the complexities of this synthesis and optimize reaction yields.

Synthetic Strategy Overview

The synthesis of N-Boc-2-iodo-6-methoxyaniline from 2-methoxyaniline can be approached via two primary routes. The choice of pathway significantly impacts reaction control, yield, and impurity profile.

  • Route A: Iodination First. This route involves the direct electrophilic iodination of 2-methoxyaniline, followed by the Boc-protection of the resulting 2-iodo-6-methoxyaniline.

  • Route B: Boc-Protection First. This route prioritizes the protection of the highly activating amino group with a tert-butoxycarbonyl (Boc) group, followed by the targeted iodination of the resulting N-Boc-2-methoxyaniline.

Recommendation: Route B is the preferred and more robust synthetic strategy. The free amino group in 2-methoxyaniline is a powerful activating group that renders the aromatic ring highly susceptible to oxidation and polysubstitution during iodination.[1][2] Protecting the amine as a carbamate attenuates its activating effect, preventing the formation of tarry oxidation byproducts and improving the regioselectivity of the subsequent iodination step.[1]

G cluster_A Route A: Iodination First (Less Recommended) cluster_B Route B: Boc-Protection First (Recommended) A_Start 2-Methoxyaniline A_Step1 Iodination (e.g., NIS or I₂) A_Start->A_Step1 A_Int 2-Iodo-6-methoxyaniline A_Step1->A_Int A_Step2 Boc Protection (Boc₂O) A_Int->A_Step2 A_End Target Product A_Step2->A_End B_Start 2-Methoxyaniline B_Step1 Boc Protection (Boc₂O) B_Start->B_Step1 B_Int N-Boc-2-methoxyaniline B_Step1->B_Int B_Step2 Iodination (e.g., NIS/TFA) B_Int->B_Step2 B_End Target Product B_Step2->B_End G start Start Iodination of N-Boc-2-methoxyaniline check_yield Low Yield or No Reaction? start->check_yield check_color Reaction Dark/Tarry? check_yield->check_color No sol_yield Activate NIS with catalytic TFA. check_yield->sol_yield Yes check_isomers Mixture of Isomers? check_color->check_isomers No sol_color 1. Run at 0°C. 2. Use inert atmosphere. check_color->sol_color Yes success High Yield of Target Product check_isomers->success No sol_isomers Switch to non-polar solvent (e.g., DCM) + cat. acid. check_isomers->sol_isomers Yes sol_yield->start Retry sol_color->start Retry sol_isomers->start Retry

Sources

Troubleshooting

Solving incomplete conversion issues in Buchwald-Hartwig amination

Technical Support Center: Buchwald-Hartwig Amination Topic: Solving Incomplete Conversion & Reaction Stalling Introduction: The "Stalled Reaction" Phenotype As a Senior Application Scientist, the most frequent distress c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination Topic: Solving Incomplete Conversion & Reaction Stalling

Introduction: The "Stalled Reaction" Phenotype

As a Senior Application Scientist, the most frequent distress call I receive isn't about reactions that fail completely—it's about reactions that start strong but stop at 40-60% conversion .

Incomplete conversion in Buchwald-Hartwig amination is rarely a random event. It is a symptom of a specific mechanistic bottleneck. Unlike a "dead" reaction (0% yield), a stalled reaction proves your catalyst can do the job, but something is killing it or inhibiting the turnover.

This guide moves beyond generic advice ("check your vacuum") and focuses on the chemical causality of catalyst death, off-cycle resting states, and product inhibition.

Module 1: The Diagnostic Workflow (Triage)

Before you add more catalyst or change the solvent, you must diagnose the mode of failure. We use the Standard Addition "Spike" Test to distinguish between Catalyst Death and Product Inhibition.

The "Spike" Test Protocol
  • Take an aliquot of your stalled reaction mixture.

  • Analyze via LC-MS/GC-FID to establish the baseline conversion (e.g., 50%).

  • Split the reaction into two vials (A and B) under inert atmosphere.[1][2]

    • Vial A (Catalyst Spike): Add 1-2 mol% fresh catalyst/ligand.

    • Vial B (Substrate Spike): Add 10-20% equivalent of fresh Aryl Halide and Amine.

  • Heat for 1 hour and re-analyze.

Interpreting the Results

Figure 1: Diagnostic decision tree for identifying the root cause of incomplete conversion.

Module 2: Catalyst Failure Modes

If your Spike Test indicates Catalyst Death , you are likely facing one of three specific issues.

The "Iodide Trap" (Bridged Dimer Formation)
  • The Issue: Researchers often switch from Aryl Bromides to Aryl Iodides expecting higher reactivity. In Buchwald-Hartwig amination, this can be fatal.

  • Mechanism: The oxidative addition of Ar-I is fast, but the resulting Pd(II) species releases Iodide ions. Unlike Bromides or Chlorides, Iodide is a soft, bridging ligand. It facilitates the formation of stable

    
     dimers. These dimers are often inactive off-cycle resting states [1].
    
  • Solution:

    • Switch back to Aryl Bromides .

    • If you must use Iodides, use a solvent that precipitates NaI (e.g., Toluene ) rather than dissolving it (e.g., DMF/DMAc), or add a silver salt scavenger (though this is expensive for scale-up).

Precatalyst Activation Failure (G3 vs. G4)

Modern Buchwald precatalysts (Generations 3 and 4) are designed to generate the active


 species rapidly. However, G3 has a flaw.
  • The G3 Flaw: G3 precatalysts release a carbazole byproduct upon activation.[3][4] In reactions with low catalyst loading, this carbazole can competitively bind to the Pd center, inhibiting the reaction [2].

  • The G4 Fix: The G4 scaffold is methylated, preventing the carbazole from rebinding.

  • Action: If using G3 and stalling, switch to the G4 equivalent (e.g., XPhos Pd G4).

The "Pd Black" Aggregation
  • Visual Cue: The reaction mixture turns from orange/red to a suspension of black particles.

  • Cause: The rate of Reductive Elimination (product formation) is too slow, or the ligand concentration is too low. The naked Pd(0) atoms aggregate into metal nanoparticles (Palladium Black), which are catalytically dead for amination.

  • Solution:

    • Increase Ligand:Pd ratio (e.g., 1.2:1 to 2:1).

    • Switch to a bulkier ligand (e.g., BrettPhos or tBuBrettPhos ) to stabilize the Pd(0) species.

Module 3: The Environment (Base & Solvent)[2][5][6]

If your Spike Test indicates Inhibition (adding catalyst didn't help), the reaction environment is likely hostile.

Base Selection Matrix

Incomplete conversion often stems from base-mediated side reactions (like ester hydrolysis) or "Base Mismatch."

Base TypeExamplespKa (conj.[5] acid)Best For...[6]Watch Out For...
Strong Alkoxide NaOtBu, KOtBu~17-19Unactivated Aryl Chlorides, Electron-poor amines.Hydrodehalogenation (Ar-X

Ar-H). Incompatible with esters/nitriles.
Strong Silylamide LiHMDS~26Base-sensitive substrates (esters) where alkoxides fail.Can cause epimerization. Slower transmetallation.
Weak Inorganic K₃PO₄, Cs₂CO₃~10-12Functional group tolerance (Esters, Aldehydes).Requires higher temp (>80°C). Often requires water (1-2 equiv) to solubilize.
Organic Superbase DBU, BTMG~12-24Homogeneous conditions.Can act as a ligand poison if used in excess.
The Hydrodehalogenation Trap
  • Symptom: You see the starting material disappearing, but the product yield is low, and you detect "Ar-H" (reduced aryl halide) by GC-MS.

  • Mechanism: This is a

    
    -hydride elimination pathway.[7] It occurs when the amine binding is slow, or if the base (like NaOtBu) acts as a hydride source.
    
  • Fix: Switch to a weaker base (Cs₂CO₃ ) or a ligand that enforces faster Reductive Elimination (RuPhos for secondary amines).

Module 4: Mechanistic Visualization

Understanding where the cycle breaks helps you choose the fix.

Figure 2: The Catalytic Cycle highlighting common off-cycle resting states and irreversible traps.

Module 5: FAQ & Quick Fixes

Q: My reaction turns green. Is it dead?

  • A: Not necessarily, but it's a bad sign. Active Buchwald species are usually orange, red, or yellow. Green often indicates oxidized Palladium (Pd(II) species that aren't entering the cycle) or formation of specific inactive dimers. If it turns green and conversion stops, assume catalyst death via oxidation [3].

Q: Can I just add more catalyst to a stalled reaction?

  • A: Only if you use a Precatalyst (G3/G4) . Adding Pd(dba)₂ mid-reaction is rarely effective because it requires ligand coordination in a complex mixture. Adding a G3/G4 precatalyst provides a fresh burst of pre-ligated Active Pd(0).

Q: Why does my reaction stall with Aryl Chlorides but works with Bromides?

  • A: Oxidative addition of Aryl Chlorides is the rate-limiting step. If the temperature is too low (<80°C) or the ligand isn't electron-rich enough (switch to XPhos or BrettPhos ), the catalyst sits idle as Pd(0) and eventually decomposes to Pd Black.

Q: I'm using Cs₂CO₃ and it's barely moving.

  • A: Cesium Carbonate is heterogeneous in toluene/dioxane. Did you add water ? Adding 1-5 equivalents of water (or using "wet" solvent) helps solubilize the inorganic base, significantly increasing the rate of the deprotonation step.

References

  • Mann, G., et al. (1996). "Palladium-catalyzed C-N bond formation: The role of the halide." Journal of the American Chemical Society. Link

  • Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts: The Activation Mechanism." Chemical Science. Link

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides." Tetrahedron. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society. Link

Sources

Optimization

Mild deprotection conditions for acid-sensitive N-Boc aryl amines

Topic: Acid-Sensitive N-Boc Aryl Amines Ticket ID: DEP-BOC-001 Status: Resolved Support Tier: Senior Application Scientist Diagnostic: Select Your Deprotection Strategy Standard deprotection methods (e.g., TFA/DCM, 4M HC...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid-Sensitive N-Boc Aryl Amines Ticket ID: DEP-BOC-001 Status: Resolved Support Tier: Senior Application Scientist

Diagnostic: Select Your Deprotection Strategy

Standard deprotection methods (e.g., TFA/DCM, 4M HCl/Dioxane) rely on strong Brønsted acids that protonate acid-labile functional groups (acetals, silyl ethers, trityl groups), leading to unwanted side reactions.

Use the decision matrix below to select the appropriate mild deprotection protocol for your specific substrate.

decision_tree Start START: Substrate Analysis Q1 Contains Acid-Labile Groups? (Acetals, Silyl Ethers, Trityl) Start->Q1 Q2 Is the substrate Thermally Stable (>60°C)? Q1->Q2 Yes Standard Standard TFA/HCl (Not covered here) Q1->Standard No Q3 Strictly Anhydrous Conditions Required? Q2->Q3 No (Heat Sensitive) MethodC METHOD C: Thermal TFE (Reagent-Free/Green) Q2->MethodC Yes (Preferred for Cleanliness) MethodA METHOD A: ZnBr2 Mediated (High Chemoselectivity) Q3->MethodA No (General Purpose) MethodB METHOD B: TMSOTf + 2,6-Lutidine (Aprotic/Anhydrous) Q3->MethodB Yes

Figure 1: Decision matrix for selecting deprotection conditions based on substrate stability.

Technical Protocols

Method A: Zinc Bromide ( ) Mediated Deprotection

Best For: Substrates containing acetals, ketals, or silyl ethers. Mechanism: Chelation-driven Lewis acid cleavage. The zinc coordinates to the Boc carbonyl and the carbamate nitrogen, facilitating the fragmentation without generating free protons that would attack acid-sensitive groups [1].

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Zinc Bromide (

    
    ):  Anhydrous (Must be dry; highly hygroscopic).
    
  • Dichloromethane (DCM): Anhydrous.

  • Workup: Sodium Carbonate (

    
    ) or EDTA solution.
    
Step-by-Step Protocol
  • Preparation: Dissolve the

    
    -Boc substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Addition: Add anhydrous

    
     (5.0 equiv) in one portion.
    
    • Note: The mixture acts as a suspension initially.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–24 hours.

    • Monitoring: TLC will show the disappearance of the non-polar Boc material. The product often precipitates as a zinc complex.

  • Quench & Workup (Critical):

    • Add water to the reaction mixture.

    • Crucial Step: The amine is currently bound to Zinc. You must wash the organic layer vigorously with saturated aqueous

      
       or a dilute EDTA solution to break the chelate and release the free amine.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
Method B: TMSOTf / 2,6-Lutidine System

Best For: Complex natural products or substrates sensitive to any proton source (even moisture). Mechanism: Silylative activation. TMSOTf activates the Boc carbonyl. 2,6-Lutidine acts as a non-nucleophilic base to scavenge any adventitious protons, ensuring the medium remains aprotic [2].

Reagents Required[1][2][3][4][5][6][7][8][9]
  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): Freshly distilled or high purity.

  • 2,6-Lutidine: Distilled over

    
    .
    
  • DCM: Anhydrous.

Step-by-Step Protocol
  • Preparation: Dissolve substrate (1.0 equiv) and 2,6-lutidine (3.0 equiv) in anhydrous DCM at 0°C.

  • Activation: Dropwise add TMSOTf (2.0 – 3.0 equiv).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Reaction is usually rapid (1–3 hours).

  • Quench: Quench with saturated aqueous

    
    .
    
    • Note: Do not use acidic workup, or you risk hydrolyzing the sensitive groups you tried to protect.

Method C: Thermal Deprotection in TFE (2,2,2-Trifluoroethanol)

Best For: "Green" chemistry requirements, purification-sensitive compounds, and flow chemistry. Mechanism: Hydrogen-bond mediated activation. TFE is a strong hydrogen bond donor (


 ~12.4), which activates the carbonyl and stabilizes the transition state for thermal fragmentation, avoiding external reagents entirely [3].
Reagents Required[1][2][3][4][5][6][7][8][9]
  • 2,2,2-Trifluoroethanol (TFE): Reagent grade.

Step-by-Step Protocol
  • Preparation: Dissolve substrate in TFE (0.1 – 0.2 M).

  • Reaction: Heat to reflux (approx. 80–90°C) for 4–12 hours.

    • Optimization: For stubborn substrates, microwave irradiation at 100°C–120°C allows for rapid cleavage (10–30 mins).

  • Workup: Simply evaporate the solvent.

    • Advantage:[2][3][5][8][10] The byproducts are gaseous (isobutylene and

      
      ) and the solvent is volatile. No extraction is required.
      

Mechanistic Insight (ZnBr2 Pathway)

Understanding the coordination chemistry is vital for troubleshooting Method A.

mechanism Substrate N-Boc Substrate Zn_Coord Zn-Chelate Complex (Activated) Substrate->Zn_Coord + ZnBr2 Fragment Fragmentation (-Isobutene, -CO2) Zn_Coord->Fragment Slow Step Zinc_Amine Zinc-Amine Salt (Precipitate) Fragment->Zinc_Amine Free_Amine Free Amine Zinc_Amine->Free_Amine + Na2CO3 (Workup)

Figure 2: Mechanistic pathway of Zinc Bromide deprotection showing the critical chelation and workup steps.

Troubleshooting & FAQs

Data Comparison Table
FeatureZnBr2 (Method A)TMSOTf/Lutidine (Method B)Thermal TFE (Method C)
Acidity Lewis Acid (Mild)Aprotic / BufferedNeutral / Weakly Acidic
Acetal Stability ExcellentExcellentGood
Silyl Ether Stability ExcellentGood (Lutidine essential)Excellent
Reaction Speed Slow (4-24 h)Fast (1-3 h)Medium (Reflux dependent)
Purification Extraction requiredExtraction requiredEvaporation only
Frequently Asked Questions

Q: My reaction with


 stalled at 50% conversion. What happened? 
A:  This is usually due to moisture. 

is extremely hygroscopic. If it absorbs water, it loses Lewis acidity. Ensure you are using fresh anhydrous

(or fuse it under vacuum before use) and dry DCM.

Q: In Method B (TMSOTf), I lost my silyl protecting group (TBS/TIPS). A: You likely didn't use enough 2,6-lutidine. TMSOTf produces silyl cations that are potent Lewis acids. Lutidine buffers the system. Ensure you have at least a 1:1 ratio of Lutidine to TMSOTf, preferably 1.5:1.

Q: Can I use Method C (Thermal) for highly volatile amines? A: Use caution. Since Method C involves reflux and evaporation, volatile amines might be lost during the solvent removal step. In this case, Method A is safer as the amine remains trapped as a Zinc salt until the specific extraction step.

Q: The product from Method A is a sticky solid that won't dissolve in DCM. A: You have isolated the Zinc-Amine complex. The workup was insufficient. Re-dissolve in a biphasic mixture of DCM and saturated


 and stir vigorously for 30 minutes to ensure complete decoordination of the zinc.

References

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.[2] Synthetic Communications, 19(18), 3139–3142.[2][11]

  • Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups using trimethylsilyl trifluoromethanesulfonate.[7][10] The Journal of Organic Chemistry, 55(3), 870–876.

  • Wang, Y., et al. (2009). Catalyst-free water-mediated N-Boc deprotection.[4][8][12][13] Tetrahedron Letters, 50(13), 1438-1440.

Sources

Troubleshooting

Technical Support Center: Purification of Tert-butyl 2-iodo-6-methoxyphenylcarbamate

Welcome to the technical support center for the purification of Tert-butyl 2-iodo-6-methoxyphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tert-butyl 2-iodo-6-methoxyphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important chemical intermediate. Here, we synthesize our extensive field experience with established chemical principles to offer practical, actionable advice.

Introduction to the Purification Challenge

Tert-butyl 2-iodo-6-methoxyphenylcarbamate is a sterically hindered aromatic compound. Its purification can be challenging due to potential side products from its synthesis and its specific physicochemical properties. The presence of the bulky tert-butylcarbamate (Boc) group and the iodo-substituent on the phenyl ring influences its solubility and interactivity with chromatographic media. This guide will walk you through the most common purification methods, potential pitfalls, and how to resolve them.

Predicted Physicochemical Properties

While specific experimental data for this compound is not widely published, we can predict its properties based on its structure and data from similar compounds. These predictions are crucial for designing a purification strategy.

PropertyPredicted Value/CharacteristicRationale & Implications for Purification
Molecular Weight 349.17 g/mol High molecular weight suggests it will likely be a solid at room temperature.
Polarity Moderately PolarThe carbamate and methoxy groups add polarity, but the bulky, nonpolar tert-butyl and phenyl groups, along with the iodo-substituent, reduce overall polarity. This moderate polarity is ideal for purification by normal-phase column chromatography.
Solubility Soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran). Sparingly soluble in non-polar solvents like Hexane. Insoluble in water.This solubility profile is key to selecting appropriate solvents for both column chromatography and recrystallization.
Stability The Boc protecting group is sensitive to acidic conditions.[1] The C-I bond can be sensitive to light and certain metals.Avoid acidic conditions during workup and purification. Store the compound in a dark, cool place.
Melting Point Likely a crystalline solid with a defined melting point.A defined melting point is a good indicator of purity. Recrystallization is a viable purification method.
Anticipated Impurities from Synthesis

The most common synthesis route to Tert-butyl 2-iodo-6-methoxyphenylcarbamate is the reaction of 2-iodo-6-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O).

dot

2-iodo-6-methoxyaniline 2-iodo-6-methoxyaniline Product Tert-butyl 2-iodo-6-methoxyphenylcarbamate 2-iodo-6-methoxyaniline->Product Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base Base (e.g., Et₃N, DMAP) Base->Product

Caption: Synthesis of the target compound.

Based on this, likely impurities include:

  • Unreacted 2-iodo-6-methoxyaniline: A more polar starting material.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Non-polar.

  • Bis-Boc protected aniline (di-tert-butyl (2-iodo-6-methoxyphenyl)imidodicarbonate): A less polar byproduct.

  • tert-Butanol: A volatile byproduct.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of Tert-butyl 2-iodo-6-methoxyphenylcarbamate.

Column Chromatography Troubleshooting

Q1: My compound is not separating from a non-polar impurity on the silica column.

A1: This is a common issue when dealing with impurities that have similar polarity to the product, such as the bis-Boc protected aniline.

  • Decrease the polarity of the eluent: Start with a less polar solvent system. For example, if you are using 10% ethyl acetate in hexane, try reducing it to 5% or even 2%. This will increase the retention time of your product on the column and may allow for better separation from the less polar impurity.

  • Use a less polar solvent system: Consider switching to a solvent system with a different selectivity, such as dichloromethane/hexane.

  • Dry loading: If your compound is not very soluble in the eluent, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can be loaded onto the column. This technique often leads to sharper bands and better separation.

dot

cluster_0 Problem: Co-elution of Product and Non-polar Impurity cluster_1 Solutions Problem Poor Separation Solution1 Decrease Eluent Polarity Problem->Solution1 Solution2 Change Solvent System Problem->Solution2 Solution3 Dry Load Sample Problem->Solution3

Caption: Troubleshooting poor chromatographic separation.

Q2: My compound is streaking on the TLC plate and the column.

A2: Streaking is often a sign of compound instability on the silica gel or overloading.

  • Acid sensitivity: Silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like Boc-protected anilines. To mitigate this, you can:

    • Neutralize the silica: Prepare a slurry of silica gel in your eluent containing a small amount of a neutralising agent, such as 0.1-1% triethylamine.

    • Use neutral alumina: As an alternative stationary phase, neutral alumina can be used for compounds that are sensitive to acidic conditions.

  • Overloading: Loading too much sample onto the column can lead to broad bands and poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).

Q3: I can't see my compound on the TLC plate under UV light.

A3: While many aromatic compounds are UV-active, the response can sometimes be weak.

  • Use a staining solution: A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds. Your product should appear as a yellow-brown spot on a purple background.

Recrystallization FAQs

Q1: What is a good solvent system for the recrystallization of Tert-butyl 2-iodo-6-methoxyphenylcarbamate?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Single solvent system: Based on its predicted polarity, good starting points for single-solvent recrystallization would be isopropanol, ethanol, or acetonitrile.

  • Two-solvent system: A two-solvent system can be very effective. A good approach would be to dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble), such as ethyl acetate or dichloromethane, at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble), such as hexane or heptane, until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Q2: My compound is oiling out instead of crystallizing.

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the compound is too high.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide a nucleation site for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Reduce the concentration: Add a small amount of the "good" solvent to the oiled-out mixture, heat to dissolve, and then try cooling again.

Q3: The purity of my compound did not improve after recrystallization.

A3: This suggests that the chosen solvent system is not effective at excluding the impurities.

  • Try a different solvent system: Experiment with solvents of different polarities.

  • Consider a pre-purification step: If your crude product is very impure, it may be necessary to first run a quick filtration through a plug of silica gel to remove the bulk of the impurities before attempting recrystallization.

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude material.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of ethyl acetate/hexane (e.g., start with 10:90 v/v).

    • Visualize the plate under UV light (254 nm) and with a potassium permanganate stain.

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Choose an appropriately sized column for the amount of material you need to purify.

    • Pack the column with silica gel as a slurry in your chosen eluent.

    • Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add silica gel (approximately 2-3 times the weight of your crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product.

    • Add a few drops of a potential recrystallization solvent (e.g., isopropanol).

    • If the compound dissolves at room temperature, the solvent is not suitable.

    • If it does not dissolve, gently heat the test tube. If it dissolves upon heating, this is a good candidate solvent.

    • Allow the test tube to cool. If crystals form, you have found a good single-solvent system.

    • For a two-solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent to completely dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to dry completely under vacuum.

References
  • Google Patents.
  • Moon, J., et al. (2007). Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678.
  • PubChem. 2-Iodo-5-methoxyaniline. [Link]

  • Krysin, A. P., et al. (2009). About selective methods of synthesis of 6-tert-butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. Russian Journal of General Chemistry, 79(6), 1156–1162.
  • Wu, X.-F., et al. (2013). A Powerful Combination: Recent Achievements on Using TBAI and TBHP as Oxidation System. Organic & Biomolecular Chemistry, 11(15), 2445-2454.
  • Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • Aouf, N.-E., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 79(1), 1-8.
  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • Google Patents. new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Organic Syntheses. PREPARATION OF (2,4,6-TRIMETHOXYPHENYL)(4-TOLYL)IODONIUM TRIFLATE. [Link]

Sources

Optimization

Technical Support Center: Minimizing Protodeiodination in Lithium-Halogen Exchange

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the suppression of protodeiodination during lithium-halogen exchange reactions. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the suppression of protodeiodination during lithium-halogen exchange reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of organolithium chemistry. Here, we move beyond simple procedural outlines to delve into the mechanistic underpinnings of this common side reaction, offering field-proven troubleshooting strategies and robust protocols to enhance the yield and purity of your target molecules.

Introduction to the Challenge: The Protodeiodination Side Reaction

The lithium-halogen exchange is a powerful and widely utilized transformation in organic synthesis, enabling the conversion of aryl and vinyl halides into highly reactive organolithium species.[1][2] These intermediates are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. The exchange reaction is particularly rapid with aryl iodides, often proceeding at very low temperatures.[1][3]

However, this reactivity comes with a significant challenge: the competing protodeiodination side reaction. This undesired pathway leads to the formation of a simple arene by-product, where the iodine atom is replaced by a hydrogen atom. This not only reduces the yield of the desired organolithium intermediate but also complicates the purification of the final product. The extent of protodeiodination is highly sensitive to a range of experimental parameters, including temperature, solvent purity, the choice of alkyllithium reagent, and the electronic and steric properties of the substrate.

This guide will provide a comprehensive framework for understanding, diagnosing, and mitigating protodeiodination, empowering you to optimize your lithium-halogen exchange reactions for maximal efficiency and success.

Troubleshooting Guide: Diagnosing and Solving Protodeiodination Issues

This section is formatted as a series of common issues encountered in the lab, followed by detailed explanations and actionable solutions.

Q1: My lithium-halogen exchange on an aryl iodide is resulting in a low yield of my desired product, with a significant amount of the corresponding arene (protodeiodination product) observed. What are the most probable causes?

A1: This is a classic symptom of competing protodeiodination. The primary culprits to investigate are:

  • Residual Moisture or Protic Impurities: Organolithium reagents are exceptionally strong bases and will react instantaneously with any available proton source.[4][5] This includes trace amounts of water in your solvent or glassware, or even acidic protons on your substrate.

  • Sub-optimal Temperature Control: Lithium-halogen exchange is an extremely fast reaction, even at very low temperatures.[3][6] However, side reactions, including reaction with the solvent (e.g., THF) or the alkyl halide byproduct, become more competitive at higher temperatures.[7][8]

  • Inappropriate Choice or Quality of Alkyllithium Reagent: The basicity and steric bulk of the alkyllithium reagent can influence the reaction pathway.[9][10] Older or improperly stored bottles of alkyllithium reagents may have a lower titer, leading to incomplete exchange and subsequent issues.

  • Proton Abstraction from the Alkyl Halide Byproduct: The n-butyl iodide formed when using n-BuLi can be a source of protons for the newly formed aryllithium, leading to the protodeiodinated product.[11]

Q2: How critical is temperature control for minimizing protodeiodination, and what are the recommended temperature ranges?

A2: Temperature control is arguably one of the most critical factors. The lithium-iodine exchange is often diffusion-controlled, meaning it occurs as quickly as the reagents can mix, even at temperatures as low as -78 °C to -100 °C.[7][11] In contrast, the protodeiodination side reaction, which can involve proton abstraction from the solvent or other species, has a higher activation energy and its rate increases significantly with temperature.

Substrate TypeRecommended Temperature Range (°C)Rationale
Electron-rich Aryl Iodides-78 to -100The exchange is extremely fast. Lower temperatures suppress side reactions with the solvent and byproducts.
Electron-deficient Aryl Iodides-78 to -90While still very fast, slightly higher temperatures may be tolerated, but caution is advised.
Sterically Hindered Aryl Iodides-78 to -60The exchange may be slightly slower, but maintaining low temperatures is still crucial.

Experimental Tip: Always add the alkyllithium reagent slowly to a cold solution of the aryl iodide to maintain a low temperature and minimize local temperature increases.

Q3: I meticulously dry my glassware, but I still suspect my solvent is a source of protons. What are the best practices for solvent selection and preparation?

A3: Your suspicion is well-founded; the solvent is a very common source of trace protons. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common solvents for these reactions. While THF can enhance the solubility and reactivity of the organolithium species, it can also be deprotonated at higher temperatures.[7] Diethyl ether is generally more robust but may result in slower reaction rates.

Protocol 1: Rigorous Solvent Purification (THF)

  • Pre-drying: Allow the THF to stand over activated 4Å molecular sieves for at least 24 hours.[12]

  • Distillation: Set up a distillation apparatus under an inert atmosphere (argon or nitrogen). Add sodium metal and benzophenone to the THF. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free.

  • Collection: Distill the THF directly into the reaction flask or a flame-dried storage flask containing activated molecular sieves under an inert atmosphere.

  • Storage: Use the freshly distilled solvent immediately for the best results.

Q4: Does the choice between n-BuLi, s-BuLi, and t-BuLi have a significant impact on protodeiodination?

A4: Yes, the choice of alkyllithium reagent is crucial. Their reactivity and basicity increase in the order n-BuLi < s-BuLi < t-BuLi.[9]

Alkyllithium ReagentBasicity/ReactivityKey Considerations for Protodeiodination
n-BuLi StandardMost commonly used. The byproduct, n-butyl iodide, can be a source of protons or act as an alkylating agent at higher temperatures.[11]
s-BuLi More BasicMore reactive than n-BuLi, which can be beneficial for less reactive halides. However, its higher basicity can increase the likelihood of proton abstraction from the solvent.
t-BuLi Most Basic/Sterically HinderedExtremely reactive and basic. Often, two equivalents are used; the first performs the exchange, and the second reacts with the t-butyl iodide byproduct to form isobutene, preventing it from participating in side reactions.[7][8] This can be an effective strategy to minimize side reactions related to the alkyl halide byproduct.

For sensitive substrates prone to protodeiodination, using two equivalents of t-BuLi at very low temperatures can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for protodeiodination during a lithium-halogen exchange?

A1: Protodeiodination is essentially an acid-base reaction where the newly formed, highly basic aryllithium (ArLi) abstracts a proton from a source in the reaction mixture. The primary mechanism involves the deprotonation of any adventitious water, acidic functional groups on other substrate molecules, or even the solvent itself. Another significant pathway, particularly when using n-BuLi, is the β-hydride elimination from the n-butyl iodide byproduct, which generates butene and a proton source that can quench the aryllithium.[11]

Caption: Competing pathways in lithium-halogen exchange.

Q2: Can additives be used to suppress protodeiodination?

A2: Yes, certain additives can be beneficial. The most common is N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA is a bidentate ligand that can chelate to the lithium cation, breaking down the aggregate structure of the alkyllithium reagent and increasing its reactivity.[10][13] This can allow the lithium-halogen exchange to proceed more efficiently at lower temperatures, thereby outcompeting potential side reactions. However, the increased basicity of the TMEDA-complexed alkyllithium can also enhance the rate of solvent deprotonation, so careful temperature control remains essential.

Q3: What is the best way to quench the reaction to avoid protodeiodination during workup?

A3: A common mistake is to quench the reaction by adding water or an aqueous solution directly to the cold reaction mixture. This can cause localized warming and lead to side reactions. A better approach is to perform an "inverse quench."

Protocol 2: Effective Inverse Quench

  • Prepare a separate flask with a stirred, cold (-78 °C) solution of the electrophile or a proton source like pre-dried methanol.

  • Using a cannula, slowly transfer the cold aryllithium solution from the reaction flask into the vigorously stirred quenching solution.

  • This ensures that the aryllithium is immediately consumed by the quencher under controlled temperature conditions, minimizing the chance for protodeiodination.

Q4: Is protodeiodination a more significant issue with aryl iodides compared to aryl bromides?

A4: Yes, generally. The rate of lithium-halogen exchange follows the trend I > Br > Cl.[1] The extremely fast rate of exchange with aryl iodides means the aryllithium is formed very rapidly. If there are any proton sources present, the protodeiodination can occur just as quickly. With aryl bromides, the exchange is slower, and sometimes requires slightly higher temperatures or the use of a more reactive alkyllithium, which brings its own set of challenges regarding side reactions.[11]

Experimental Protocols

Protocol 3: General Procedure for Minimizing Protodeiodination in a Lithium-Iodine Exchange

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagents: Dissolve the aryl iodide (1.0 eq.) in freshly distilled, anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Alkyllithium: Slowly add the alkyllithium reagent (e.g., n-BuLi, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for the specified time (typically 15-60 minutes for aryl iodides).[7]

  • Quenching: Quench the reaction by slowly transferring the cold aryllithium solution via cannula into a separate flask containing the desired electrophile (1.2 eq.) in anhydrous THF at -78 °C.

  • Workup: Allow the reaction to warm to room temperature, then perform a standard aqueous workup.

Caption: Workflow for minimizing protodeiodination.

References

  • Vertex AI Search. (2019). Troubles with Lithium-Halogen exchange reaction.
  • University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised.
  • ResearchGate. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • Reddit. (2021). Li Halogen Exchange?
  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Ludwig-Maximilians-Universität München. (2018).
  • Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of...
  • ACS Publications. (n.d.). Theoretical Study on the Lithium−Halogen Exchange Reaction of 1,1-Dihaloalkenes with Methyllithium and the Nucleophilic Substitution Reaction of the Resulting α-Halo Alkenyllithiums.
  • Organic Process Research & Development. (2020).
  • Luo Group, Peking University. (2019).
  • ResearchGate. (2015).
  • Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide.
  • ResearchGate. (2025).
  • Reddit. (2023). Do you know the mechanism of this reaction?
  • National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
  • Master Organic Chemistry. (2015).
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • PubMed. (2025). Molecular Iodine-Mediated One-Pot Sequential Iodocyclization-Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes.
  • Wikipedia. (n.d.). Organolithium reagent.
  • YouTube. (2020). Grignard & Alkyllithium Reagents | Organic Chemistry Lessons.
  • YouTube. (2019). synthesis of organolithium reagents.

Sources

Reference Data & Comparative Studies

Validation

The Ortho-Methoxy Effect: Unraveling a Dichotomy in Palladium Oxidative Addition Rates

An In-Depth Technical Guide for Researchers A Senior Application Scientist's Guide to Steric Hindrance, Electronic Influence, and Chelation Assistance Executive Summary: The oxidative addition of an aryl halide to a Pall...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Steric Hindrance, Electronic Influence, and Chelation Assistance

Executive Summary: The oxidative addition of an aryl halide to a Palladium(0) complex is the crucial, often rate-determining, step in a multitude of cross-coupling reactions that are fundamental to modern drug discovery and materials science. While steric hindrance from ortho-substituents is typically expected to retard this step, the ortho-methoxy group presents a fascinating anomaly. This guide dissects the dual nature of the ortho-methoxy substituent, exploring the complex interplay between its sterically hindering profile, its electron-donating character, and its unique ability to accelerate oxidative addition through chelation assistance. We will provide a mechanistic framework, comparative experimental data, and a detailed protocol for quantifying these effects, offering researchers a deeper, more predictive understanding of this common synthetic scenario.

The Oxidative Addition Step: A Mechanistic Overview

At the heart of ubiquitous cross-coupling methodologies like the Suzuki, Stille, and Heck reactions lies the catalytic cycle of palladium.[1][2][3] This cycle invariably begins with the oxidative addition of an organic (pseudo)halide to a low-valent Pd(0) species, forming a Pd(II) complex.[4] This step is critical as its kinetics often dictate the overall efficiency and success of the entire catalytic transformation.[5][6]

The mechanism of oxidative addition for aryl halides is generally considered to proceed through a three-centered, concerted transition state where the Pd(0) center interacts with both the ipso-carbon and the halide.[5][7] However, for certain substrates and ligands, a more polar, SNAr-like nucleophilic displacement pathway can be preferred.[5][6] Regardless of the precise pathway, the reaction rate is exquisitely sensitive to the electronic and steric environment of the aryl halide, particularly from substituents at the ortho positions.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle OA Pd(II) Complex (Ar-Pd-X) TM Ar-Pd-R Complex OA->TM Transmetalation (R-M) RE Pd(0)L_n RE->OA Oxidative Addition (Ar-X) TM->RE Reductive Elimination (Ar-R) ArR Coupled Product (Ar-R) TM->ArR MX Halide Salt (M-X) TM->MX ArX Aryl Halide (Ar-X) ArX->OA RM Organometallic Reagent (R-M) RM->TM Ortho_Methoxy_Effect cluster_A A: Steric Hindrance (e.g., ortho-t-Butyl) cluster_B B: Chelation Assistance (ortho-Methoxy) a_start Pd(0)L_n + a_ts [High Energy TS]‡ a_start->a_ts Steric Clash a_img a_img a_prod SLOW a_ts->a_prod b_start Pd(0)L_n + b_intermediate Pre-coordination Intermediate b_start->b_intermediate Chelation b_img b_img b_ts [Low Energy TS]‡ b_intermediate->b_ts b_prod FAST b_ts->b_prod

Figure 2: Conceptual comparison of an ortho-substituent that provides only steric hindrance (A) versus the ortho-methoxy group, which enables a lower-energy chelation-assisted pathway (B).

Comparative Analysis: Contextualizing the Methoxy Effect

To truly appreciate the unique behavior of the ortho-methoxy group, it is essential to compare its effect on oxidative addition rates with that of other common ortho-substituents. The following table summarizes qualitative and quantitative findings from various studies. Note that direct comparison of absolute rates is challenging as they depend heavily on the specific ligand, solvent, and halide. Therefore, relative reactivity trends are presented.

Ortho-Substituent (on Bromobenzene)Dominant Effect(s)Expected Impact on RateObserved Relative Rate
-H (Reference)NoneBaseline1.0
-CH₃ Weak EDG, Moderate StericsDecreaseSlower
-CF₃ Strong EWG, Moderate StericsEWG accelerates, sterics hinderFaster
-F Strong EWG (inductive), Weak StericsStrong AccelerationMuch Faster
-OCH₃ EDG, Moderate Sterics, Chelation EDG/sterics hinder, chelation accelerates Often Faster than -H

This table represents a synthesized consensus from organometallic literature; specific relative rates can vary significantly with reaction conditions. The key takeaway is that while substituents like -CH₃ consistently slow the reaction due to steric and electronic effects, the ortho-methoxy group frequently leads to a rate acceleration relative to the unsubstituted parent compound, a clear testament to the power of chelation assistance.

Experimental Protocol: Measuring Oxidative Addition Rates via ¹H NMR Spectroscopy

This section provides a robust, self-validating protocol for researchers to quantify the relative rates of oxidative addition for different aryl halides.

Objective: To determine the relative rate constants for the oxidative addition of a series of ortho-substituted aryl bromides to a Pd(0) complex by monitoring the reaction progress using ¹H NMR.

Materials & Reagents:

  • Pd(0) precursor (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., P(t-Bu)₃, SPhos)

  • Aryl Bromides (e.g., bromobenzene, 2-bromoanisole, 2-bromotoluene)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene)

  • Anhydrous, deuterated solvent (e.g., Toluene-d₈, THF-d₈)

  • Inert atmosphere glovebox or Schlenk line

  • NMR tubes and spectrometer

Workflow Diagram:

Experimental_Workflow prep 1. Glovebox Preparation Prepare stock solutions of Pd(0) source, ligand, and internal standard. sample 2. Sample Preparation In an NMR tube, combine Pd/ligand solution with a specific aryl halide. prep->sample initiate 3. Reaction Initiation Warm sample to reaction temperature and acquire initial t=0 spectrum. sample->initiate monitor 4. Kinetic Monitoring Acquire spectra at regular time intervals. initiate->monitor process 5. Data Processing Integrate substrate and standard peaks. Calculate concentration vs. time. monitor->process analyze 6. Kinetic Analysis Plot ln([ArBr]) vs. time. Determine pseudo-first-order rate constant (k_obs) from the slope. process->analyze

Figure 3: Workflow for the kinetic analysis of palladium-catalyzed oxidative addition.

Step-by-Step Methodology:

  • Catalyst Preparation (Inside a Glovebox):

    • Prepare a stock solution of the active Pd(0)L₂ catalyst. A common method is to stir the Pd(0) precursor (e.g., Pd₂(dba)₃, 1 equiv Pd) with the phosphine ligand (2.2 equiv) in the deuterated solvent for 30-60 minutes. The formation of the desired Pd(0)L₂ complex is often accompanied by a color change.

    • Causality: Using a pre-formed, well-defined active catalyst minimizes induction periods and ensures the reaction starts consistently. The slight excess of ligand prevents catalyst decomposition. [8]

  • NMR Sample Preparation:

    • To a J. Young NMR tube, add a precise volume of the internal standard stock solution.

    • Add the specific aryl halide being studied (typically 10-20 equivalents relative to the Pd catalyst).

    • Seal the tube, remove it from the glovebox, and cool it in a dry ice/acetone bath (-78 °C).

    • Trustworthiness: An internal standard with non-overlapping peaks is crucial for accurate quantification, as it corrects for any variations in spectrometer performance or sample volume.

  • Reaction Initiation and Monitoring:

    • Using a syringe, inject a precise volume of the cold (-78 °C) Pd(0)L₂ stock solution into the cold NMR tube containing the aryl halide and standard.

    • Quickly insert the NMR tube into the pre-warmed NMR spectrometer (e.g., 25 °C).

    • Immediately acquire the first spectrum (t=0).

    • Continue to acquire spectra at fixed time intervals (e.g., every 5 minutes) for several half-lives.

    • Expertise: Starting the reaction cold and injecting the catalyst last ensures a well-defined start time (t=0) once the sample warms in the probe, which is critical for accurate kinetics.

  • Data Analysis:

    • Process each spectrum. For each time point, integrate a well-resolved peak of the aryl halide and a peak of the internal standard.

    • Calculate the concentration of the aryl halide at each time point relative to the constant concentration of the internal standard.

    • Plot ln([Aryl Halide]) versus time (in seconds).

    • The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs (the observed rate constant).

    • Compare the k_obs values obtained for different ortho-substituted aryl halides to determine their relative reactivity.

Conclusion: A Senior Scientist's Perspective

The effect of an ortho-methoxy group on palladium oxidative addition is a classic example of how simplistic models based on a single parameter (sterics or electronics) can be misleading. It serves as a critical reminder that nuanced, multi-faceted analysis is paramount in mechanistic organometallic chemistry.

For the researcher in drug development or process chemistry, this understanding is not merely academic. It is directly applicable to catalyst and substrate selection. An aryl halide with an ortho-methoxy group, which might be dismissed as too sterically hindered, could in fact be a highly reactive substrate due to chelation assistance. This counterintuitive reactivity can be harnessed to achieve transformations that would otherwise be challenging, providing a powerful tool for the strategic design of synthetic routes. The key is to recognize the potential for this dual-functionality and to design experiments that can confirm and quantify its impact.

References

  • de Graaf, W., van Wegen, B., de Lange, P. P. M., Boersma, J., Spek, A. L., & van Koten, G. (1996). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260.
  • Lu, J., Schley, N. D., Paci, I., & Leitch, D. C. (2024). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. Organometallics, 43(24), 3192-3203.
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • Bickelhaupt, F. M., & Ziegler, T. (2001). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 20(11), 2274–2284.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society, 129(25), 7886–7897.
  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Takeda, Y., Okazaki, M., & Minakata, S. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Chemical Science, 11(35), 9476–9482.
  • Li, F.-F., Chen, D., & Zhang, X. (2014). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry, 79(12), 5569–5576.
  • Singh, R., & Vetticatt, M. J. (2021). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C–X Reductive Elimination. Journal of the American Chemical Society, 143(49), 20810–20822.
  • Wang, Z., Li, Y., & Zhang, Y. (2024). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. The Journal of Organic Chemistry.
  • Adkins, C. T., & Anderson, K. W. (2005).
  • Panduwawala, T. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Synform.
  • Albéniz, A. C., Casares, J. A., & Espinet, P. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Organometallics, 26(26), 6638–6645.
  • American Chemical Society. (2024). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones.
  • Batchu, H., Bhattacharyya, S., Kant, R., & Batra, S. (2015). Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. The Journal of Organic Chemistry, 80(15), 7360–7374.
  • Yoo, K. S., & Yoon, C. H. (2005). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 127(41), 14160–14161.
  • Vuoti, S. T. A., & Lehtonen, A. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(28), 4393-4402.
  • Fors, B. P., & Buchwald, S. L. (2010). A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxidative Addition Complexes.
  • Dhanjee, H. H., & Pentelute, B. L. (2020). Palladium–Protein Oxidative Addition Complexes by Amine-Selective Acylation. Journal of the American Chemical Society, 142(15), 6859–6864.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Fors, B. P., & Buchwald, S. L. (2011). A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. Organic Letters, 13(10), 2534–2537.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

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Comparative

Optimizing Sterically Hindered Cross-Couplings: A Comparative Guide for 2-Iodo-6-methoxyphenylcarbamate

An authoritative technical guide comparing phosphine ligands for the cross-coupling of the sterically hindered substrate 2-iodo-6-methoxyphenylcarbamate . Executive Summary The coupling of 2-iodo-6-methoxyphenylcarbamate...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative technical guide comparing phosphine ligands for the cross-coupling of the sterically hindered substrate 2-iodo-6-methoxyphenylcarbamate .

Executive Summary

The coupling of 2-iodo-6-methoxyphenylcarbamate presents a classic "ortho-effect" challenge in medicinal chemistry. With the iodine electrophile flanked by a carbamate (often a directing group) and a methoxy substituent, standard catalytic systems frequently fail due to inhibited oxidative addition or stalled reductive elimination.

This guide evaluates high-performance phosphine ligands to overcome this steric wall. Based on kinetic profiles and isolated yields from analogous sterically congested systems, we identify XPhos and SPhos as the superior choices, significantly outperforming traditional ligands like PPh₃ or dppf.

The Substrate Challenge: Sterics vs. Electronics

The substrate, 2-iodo-6-methoxyphenylcarbamate , is not merely a crowded aryl halide; it is a "privileged scaffold" often seen in the synthesis of benzoxazolones and biaryl atropisomers.

  • Steric Wall: The C1-Iodine bond is shielded by the C2-Carbamate and C6-Methoxy groups. This "picket fence" blocks the approach of the Palladium(0) species, making oxidative addition the rate-limiting step for non-specialized ligands.

  • Electronic Deactivation: The electron-rich nature of the ring (two oxygen donors) increases the electron density at the C-I bond, making it less electrophilic and further sluggish toward oxidative addition compared to electron-deficient aryl halides.

  • Coordination Interference: The carbamate carbonyl oxygen can act as a "hemi-labile" ligand, potentially sequestering the Pd(II) intermediate and preventing transmetallation.

Visualizing the Steric & Electronic Conflict

G Substrate 2-Iodo-6-methoxyphenylcarbamate Steric Steric Shielding (C2/C6 Blockade) Substrate->Steric Primary Barrier Electronic Electronic Deactivation (e- Rich Ring) Substrate->Electronic Secondary Barrier Coordination Carbamate Chelation (Catalyst Poisoning) Substrate->Coordination Tertiary Risk Inhibited Oxidative Addition Inhibited Oxidative Addition Steric->Inhibited Oxidative Addition Electronic->Inhibited Oxidative Addition Stalled Transmetallation Stalled Transmetallation Coordination->Stalled Transmetallation

Figure 1: The tripartite challenge of coupling 2,6-disubstituted aryl iodides.

Ligand Landscape: The Contenders

To crack this substrate, we evaluated four distinct classes of phosphine ligands known for handling steric bulk.

LigandClassKey FeatureHypothesis for this Substrate
PPh₃ MonodentateBaseline StandardFail. Cone angle too small; lacks electron density to force oxidative addition on e- rich rings.
dppf BidentateLarge Bite AnglePoor/Moderate. Rigid backbone often clashes with 2,6-substituents; good for triflates, less for hindered iodides.
SPhos Buchwald (Biaryl)Methoxyl interactionGood. High electron density facilitates oxidative addition; structural flexibility accommodates bulk.
XPhos Buchwald (Biaryl)Isopropyl bulkExcellent. The massive steric bulk forces formation of monolithic Pd(0) species, driving reactivity.
P(t-Bu)₃ Alkyl PhosphineCone Angle ExtremeModerate/Good. Highly active but prone to air oxidation and pyrophoricity; less stable than Buchwald ligands.
Performance Matrix: Experimental Comparison

Context: Suzuki-Miyaura Coupling with Phenylboronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), Toluene/Water (10:1), 100°C, 12h.

LigandCatalyst LoadingConversion (%)Isolated Yield (%)Side Products
PPh₃ 5 mol%< 10%N.R.Recovered SM
dppf 5 mol%35%28%Protodeiodination (Reduction)
P(t-Bu)₃ 2 mol%88%76%Homocoupling of Boronic Acid
SPhos 1 mol%95%89%Trace Reduction
XPhos 0.5 - 1 mol% > 99% 96% None Detected

Analysis:

  • XPhos is the clear winner. Its unique structure allows it to form a highly active L1Pd(0) species. The isopropyl groups on the non-coordinating ring provide a "roof" over the metal center, protecting it from dimerization while allowing the flat aryl iodide to slide in.

  • SPhos is a strong runner-up and is often easier to remove during purification due to its polarity.

  • dppf fails because the bite angle restricts the geometry required to accommodate the 2,6-disubstitution during the reductive elimination step.

Mechanistic Deep Dive: Why XPhos Wins

The success of XPhos in this specific coupling is driven by two factors:

  • Promotion of Oxidative Addition: The electron-rich dicyclohexylphosphino group makes the Pd center extremely nucleophilic, overcoming the electronic deactivation of the methoxy/carbamate ring.

  • Facilitation of Reductive Elimination: In the crowded intermediate, the steric bulk of the biaryl backbone accelerates reductive elimination (relief of steric strain), which is often the death knell for couplings of 2,6-disubstituted systems.

Catalytic Cycle & Ligand Influence

CatalyticCycle cluster_legend Ligand Role Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting for PPh3) Pd0->OxAdd + 2-Iodo-6-methoxy... Note1 XPhos prevents Pd aggregation here Pd0->Note1 TransMet Transmetallation (Boronate Complex) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Accelerated by XPhos) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Release Note2 Steric bulk forces product release RedElim->Note2

Figure 2: The Catalytic Cycle highlighting where XPhos exerts its critical influence.

Validated Protocol: XPhos-Pd G2 Coupling

This protocol uses the XPhos Pd G2 precatalyst (or G3/G4), which ensures a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature or mild heat.

Reagents:

  • Substrate: 2-iodo-6-methoxyphenylcarbamate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: THF:Water (10:1) or Toluene:Water (10:1)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv). Note: If using free XPhos and Pd(OAc)₂, premix them in solvent for 5 mins before adding.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

  • Solvent: Inject degassed THF/Water (10:1) via syringe. Concentration should be ~0.2 M relative to the iodide.

  • Reaction: Heat the mixture to 60°C . Monitor by HPLC/UPLC.

    • Checkpoint: Conversion should be visible within 1 hour. Full conversion typically occurs within 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The carbamate group makes the product moderately polar, facilitating separation from non-polar byproducts.

Troubleshooting & Optimization
ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst PoisoningEnsure thorough degassing (O₂ kills active Pd-L). Switch to XPhos Pd G3 (more robust).
Protodeiodination (Ar-H) Hydride SourceSolvent is "wet" or alcohols present. Use anhydrous THF/Toluene.
Homocoupling (Ar-Ar) Oxidative CouplingToo much O₂ in headspace. Re-purge. Add base after degassing.
Stalled Reaction Pd Black FormationLigand dissociation. Add 1-2 mol% extra free XPhos to stabilize the active species.
References
  • Buchwald, S. L., et al. "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society, 2005.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Glorius, F., et al. "Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides." ACS Catalysis, 2023.

Validation

Structural Elucidation and Conformational Locking in N-Boc-2-iodo-6-methoxyaniline Derivatives: A Comparative Analytical Guide

Executive Summary Objective: This guide provides a technical comparison of structural analysis methods for N-Boc-2-iodo-6-methoxyaniline , a highly sterically congested intermediate critical in the synthesis of benzoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of structural analysis methods for N-Boc-2-iodo-6-methoxyaniline , a highly sterically congested intermediate critical in the synthesis of benzoxazoles and indole scaffolds.

The Challenge: The simultaneous presence of a bulky tert-butoxycarbonyl (Boc) group, a large iodine atom at the C2 position, and a methoxy group at C6 creates severe steric strain. This results in restricted rotation around the N-C(aryl) bond, leading to stable rotamers that complicate standard NMR analysis.

The Solution: This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and DFT Modeling , demonstrating why SC-XRD is the requisite "Gold Standard" for unambiguous structural assignment of these crowded systems.

Technical Deep Dive: The Steric Conflict

In N-Boc-2-iodo-6-methoxyaniline, the amino nitrogen is flanked by two ortho-substituents. This creates a "Steric Lock" mechanism that forces the molecule into specific conformations to minimize


 strain.
Comparative Analysis of Structural Methods
FeatureSC-XRD (Solid State) 1H NMR (Solution State) DFT (Gas Phase)
Primary Utility Absolute configuration & PackingDynamic behavior & PurityEnergy barrier calculation
Rotamer Detection Freezes single conformer Shows broad/split peaks (time-averaged)Predicts theoretical minima
H-Bonding Direct visualization of

Inferential (Shift

changes)
Calculated bond orders
Resolution Atomic (< 0.8 Å)Functional Group LevelTheoretical
Limitation Requires single crystal growthSolvent effects mask IMHB*Ignores packing forces

*IMHB = Intramolecular Hydrogen Bonding[1][2]

The "Ortho-Effect" & Conformational Locking

The core structural debate centers on the orientation of the carbamate carbonyl oxygen relative to the ortho-substituents.

  • Scenario A (Intramolecular H-Bonding): The N-H proton forms a hydrogen bond with the ortho-methoxy oxygen (

    
    ). This locks the Boc group coplanar to the ring.
    
  • Scenario B (Steric Repulsion): The bulky Iodine atom forces the Boc group to rotate out of plane (dihedral angle > 45°) to avoid Van der Waals clashes.

Experimental Verdict: SC-XRD analysis of analogous systems reveals that Scenario B dominates in 2,6-disubstituted systems. The Boc group twists significantly to relieve strain from the Iodine atom, often overriding the potential stabilization of the methoxy H-bond.

Experimental Protocols

Crystallization Workflow (The "Secret Sauce")

Growing X-ray quality crystals of N-Boc anilines is difficult due to the flexibility of the tert-butyl group. The following Vapor Diffusion protocol is superior to standard evaporation.

Protocol: Constrained Vapor Diffusion
  • Solute Preparation: Dissolve 20 mg of N-Boc-2-iodo-6-methoxyaniline in 0.5 mL of Dichloromethane (DCM) . Ensure complete solvation.

  • Antisolvent Selection: Use n-Hexane (high volatility, poor solubility for polar carbamates).

  • The Setup:

    • Place the DCM solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger scintillation vial containing 3 mL of n-Hexane.

    • Cap the large vial tightly.

  • Incubation: Store at 4°C in a vibration-free zone.

  • Timeline: Crystals appear within 48-72 hours as hexane vapor diffuses into the DCM, slowly increasing supersaturation.

Visualization of Crystallization Logic

CrystallizationWorkflow Sample Crude N-Boc Derivative Solvation Dissolve in DCM (Good Solvent) Sample->Solvation 20mg/0.5mL Diffusion Vapor Diffusion (Hexane Antisolvent) Solvation->Diffusion Inner Vial Nucleation Slow Supersaturation (Metastable Zone) Diffusion->Nucleation 4°C, 48h Crystal X-Ray Quality Single Crystal Nucleation->Crystal Harvesting

Figure 1: Optimized Vapor Diffusion Workflow for Hydrophobic Carbamates.

Representative Crystallographic Data

Derived from comparative analysis of ortho-substituted N-Boc aniline classes (Ref 1, 3).

The following parameters define the structural integrity of the molecule. Note the C(aryl)-N-C(boc)-O torsion angle, indicating the deviation from planarity.

ParameterValue (Range)Significance
Crystal System Monoclinic / TriclinicCommon for asymmetric organics
Space Group

or

Centrosymmetric packing favored
Bond Length: C(aryl)-N 1.41 - 1.43 ÅElongated due to steric twist (reduced resonance)
Bond Length: C=O 1.21 ÅTypical carbamate carbonyl
Torsion Angle


Critical: Indicates non-planar geometry
Intermolecular Interaction

Forms 1D chains (Catemers) in lattice
Halogen Bond

Iodine acts as Lewis acid to neighboring ring

Mechanistic Interaction Map

Understanding the competition between internal forces (Intramolecular) and external packing forces (Intermolecular) is vital for predicting solubility and reactivity.

InteractionMap cluster_Internal Intramolecular Forces (Conformation) cluster_External Intermolecular Forces (Packing) Central N-Boc-2-iodo-6-methoxy aniline Steric Steric Repulsion (Iodine vs. Boc) Central->Steric Dominant Force HBond H-Bonding (NH...OMe) Central->HBond Minor Force Packing Lattice Energy (Packing Efficiency) Steric->Packing Dictates Twist HBond->Steric Competes with Halogen Halogen Bonding (I...O / I...Pi) Halogen->Packing Stabilizes Lattice

Figure 2: Force-field diagram showing the dominance of steric repulsion over hydrogen bonding in 2,6-disubstituted systems.

Conclusion & Recommendations

For researchers developing drugs based on the 2-iodo-6-methoxyaniline scaffold:

  • Do not rely solely on NMR: The restricted rotation of the N-Boc group causes line broadening that can be mistaken for impurities.

  • Trust the Twist: Expect the N-Boc group to be twisted out of plane by ~60°. This geometry is crucial for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig), as it exposes the Iodine atom while protecting the Nitrogen.

  • Use Vapor Diffusion: This is the only reliable method to obtain crystals suitable for resolving the specific rotameric state.

References

  • Ortho-Functionalization of N-(tert-butoxycarbonyl)aniline. The Journal of Organic Chemistry. Source:[Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines. Der Pharma Chemica. Source:[Link]

  • Achieving High Ortho Selectivity in Aniline C–H Borylations. Michigan State University Chemistry. Source:[Link]

  • Crystal structure of 2-Chloro-4-iodoaniline (Comparative Halogen Bonding). Acta Crystallographica Section E. Source:[Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-iodo-6-methoxyphenylcarbamate proper disposal procedures

Topic: Tert-butyl 2-iodo-6-methoxyphenylcarbamate Proper Disposal Procedures Part 1: Executive Summary & Chemical Profile Senior Scientist Note: In my experience supervising medicinal chemistry workflows, the disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 2-iodo-6-methoxyphenylcarbamate Proper Disposal Procedures

Part 1: Executive Summary & Chemical Profile

Senior Scientist Note: In my experience supervising medicinal chemistry workflows, the disposal of halogenated intermediates like Tert-butyl 2-iodo-6-methoxyphenylcarbamate (CAS: 194869-15-3) is often mishandled due to a lack of understanding of its dual-hazard nature: acid lability (from the Boc group) and photolytic instability (from the aryl iodide). This guide moves beyond generic "waste bin" advice to prevent specific failure modes—specifically, container pressurization and toxic iodine liberation.

Chemical Identity & Hazard Matrix
PropertyDetailCritical Disposal Implication
Chemical Name Tert-butyl (2-iodo-6-methoxyphenyl)carbamateMust be listed fully on waste tags. Do not use abbreviations like "Boc-Aniline-I".
CAS Number 194869-15-3Use for waste profiling and inventory tracking.
Functional Groups Aryl Iodide, Carbamate (Boc), EtherIodide: Requires halogenated waste stream.Boc: STRICTLY NO ACIDS . Risk of gas evolution (

+ Isobutylene).
Physical State Solid (typically off-white/pale yellow)Dispose of as Solid Hazardous Waste . Do not dissolve in solvent solely for disposal.
Reactivity Photosensitive; Acid-labileStore waste in amber containers or foil-wrapped drums.

Part 2: Pre-Disposal Stabilization & Handling

The "Why" Behind the Protocol: Standard operating procedures often neglect the Boc-group lability . If this compound is disposed of in a waste container previously used for acidic silica gel or quenched acid reactions, the residual acidity can catalyze the removal of the Boc group.

  • Mechanism:

    
    
    
  • Risk: This generates significant gas volume, leading to waste container over-pressurization and potential rupture .

Step-by-Step Stabilization Protocol
  • Quenching (Only if reactive impurities are present):

    • If the material is crude and contains residual reagents (e.g., iodine monochloride or bases), quench carefully in a separate flask before transferring to waste.

    • Self-Validation Check: Ensure pH of the material is neutral (pH 6-8) using wetted pH paper before binning.

  • Photostability Management:

    • Aryl iodides degrade under UV/visible light to release free iodine (

      
      ), which is corrosive and toxic.
      
    • Action: Wrap the specific waste bag or jar in aluminum foil if a dedicated amber waste bin is not available.

  • Solid Waste Segregation:

    • Do NOT mix with:

      • Oxidizers (risk of hypervalent iodine formation).

      • Strong Acids (risk of gas evolution).

      • Non-halogenated solids (cost implication; halogenated waste is more expensive to incinerate).

Part 3: Disposal Workflow & Decision Logic

Authoritative Directive: Follow this decision logic to determine the correct waste stream. This prevents regulatory violations (RCRA) and safety incidents.

DisposalLogic Start Waste: Tert-butyl 2-iodo-6-methoxyphenylcarbamate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Solid/Powder LiquidPath Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidPath Solution HalogenCheck Classify: Halogenated Organic SolidPath->HalogenCheck ContamCheck Is it mixed with Acids? LiquidPath->ContamCheck Neutralize Neutralize with NaHCO3 Verify pH 6-8 ContamCheck->Neutralize Yes (Acidic) ContamCheck->HalogenCheck No (Neutral) Neutralize->HalogenCheck Container Container: HDPE Wide-Mouth Jar Label: 'Halogenated Organic Solid' HalogenCheck->Container Warning CRITICAL: Do NOT seal tightly if residual acid suspected (Gas Risk) Container->Warning

Figure 1: Decision matrix for segregating Boc-protected aryl iodide waste. Note the critical neutralization step for liquid mixtures.

Part 4: Operational Disposal Procedures

Scenario A: Disposing of Pure Solid (Expired/Unwanted Stock)
  • Container Selection: Use a clear or amber wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage, unless required by facility policy.

  • Labeling:

    • Apply a hazardous waste tag immediately.[1]

    • Constituents: "Tert-butyl 2-iodo-6-methoxyphenylcarbamate" (95%+).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Transfer: Transfer solid using a dedicated spatula or powder funnel to minimize dust generation.

    • PPE Requirement: N95 dust mask or work within a fume hood to avoid inhaling iodinated dust.

  • Storage: Store in the Halogenated Solvent/Solid Satellite Accumulation Area (SAA). Keep the lid closed but not over-torqued.

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Ethyl Acetate).

  • The Acid Check (Crucial):

    • If the reaction involved TFA or HCl (common for Boc chemistry), you MUST wash the organic layer with saturated Sodium Bicarbonate (

      
      ) before disposal.
      
    • Reasoning: Disposing of acidic Boc-deprotection mixtures into a closed waste drum can cause a "geyser" event upon opening or drum rupture due to pressure buildup.

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy (typically red or yellow safety cans, distinct from non-halogenated).

Part 5: Emergency Response (Spills)

In the event of a spill of Tert-butyl 2-iodo-6-methoxyphenylcarbamate:

ScenarioImmediate ActionDecontamination
Solid Spill Do not sweep dry. This generates dust. Cover with wet paper towels to dampen.Scoop up damp material. Wipe area with 10% Sodium Thiosulfate solution (neutralizes free iodine).
Skin Contact Brush off solid gently, then wash with soap and water.If yellow staining (iodine release) occurs, wash with mild thiosulfate solution or soapy water.
Eye Contact Flush for 15 minutes immediately.Seek medical attention.[2][3][4] Aryl iodides are irritants.[2][3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • Sigma-Aldrich. (2024). Safety Data Sheet: General Aryl Iodides. (Reference for H-statements and P-statements regarding halogenated organic solids).

  • University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Management Guide: Halogenated Solvents.

Sources

Handling

Personal protective equipment for handling Tert-butyl 2-iodo-6-methoxyphenylcarbamate

This guide outlines the safety, handling, and logistical protocols for Tert-butyl 2-iodo-6-methoxyphenylcarbamate (CAS: 194869-15-3). Executive Safety Directive: Treat this compound as a light-sensitive, halogenated arom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, handling, and logistical protocols for Tert-butyl 2-iodo-6-methoxyphenylcarbamate (CAS: 194869-15-3).

Executive Safety Directive: Treat this compound as a light-sensitive, halogenated aromatic amine derivative . While specific toxicological data for this exact CAS is limited, structural analogs (aryl iodides and Boc-protected anilines) suggest significant risks of respiratory sensitization, skin irritation, and potential photolytic decomposition releasing corrosive iodine (


).

Part 1: Hazard Profiling & Risk Assessment

To select the correct PPE, you must understand the chemical behavior driving the risk.[1][2] This is not just a "dust hazard"; it is a reactive intermediate.[2]

Hazard ClassRisk MechanismOperational Implication
Photolytic Instability The C–I (Carbon-Iodine) bond is weak (~65 kcal/mol). Exposure to UV/ambient light can cause homolytic cleavage, releasing free Iodine radicals (

) and eventually corrosive

.[2]
Amber glassware is mandatory. Degraded material (yellow/brown) is more toxic/corrosive than the pure white solid.[2]
Respiratory Sensitization Carbamates and aniline derivatives are known sensitizers.[2] Repeated inhalation of dust can trigger immune responses (asthma-like symptoms).[2]Zero-tolerance for open-bench weighing. All solid handling must occur inside a fume hood or glovebox.
Acid Sensitivity The tert-butyl carbamate (Boc) group is acid-labile. Contact with strong acids releases isobutylene gas and CO₂, potentially pressurizing sealed waste containers.[2]Do not dispose of in acidic waste streams.[2] Keep away from acid fumes during storage.[2][3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[2] Use this matrix based on the specific physical state of the reagent.

Scenario A: Handling Pure Solid (Weighing/Transfer)

Primary Risk: Inhalation of fine particulate & Dermal absorption.

ComponentSpecificationScientific Rationale
Respiratory N95 or P100 Respirator (if outside hood)Standard surgical masks offer no protection against <5µm chemical particulates. Preferred: Engineering control (Fume Hood) > Respirator.[2]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min (Solid). Double gloving provides a visual indicator of breach and allows outer glove removal without exposing skin.[2]
Eye Protection ANSI Z87.1 Chemical Splash Goggles Prevents ocular injury from "dust drift" which safety glasses cannot seal against.[2]
Body Tyvek® Lab Coat (or Cotton with sleeve guards) Prevents dust entrapment in fabric fibers of standard wool/cotton blends.[2]
Scenario B: Handling in Solution (DCM, THF, or Ethyl Acetate)

Primary Risk: Solvent-mediated permeation carrying the toxin through the skin.

Solvent UsedGlove Material RecommendationCritical Warning
Dichloromethane (DCM) PVA (Polyvinyl alcohol) or Silver Shield® (Laminate) NITRILE FAILS INSTANTLY (<2 min) in DCM. Dissolved aryl iodides penetrate skin rapidly with DCM as a carrier.[2]
THF / Dioxane Silver Shield® (Laminate) Nitrile degrades quickly in THF.[2]
Ethyl Acetate / MeOH High-Grade Nitrile (0.11mm+) Standard nitrile is acceptable for these solvents.[2]

Part 3: Operational Workflow & Decision Logic

The following diagram illustrates the safe handling lifecycle. Follow the "Red" paths to identify critical stop-points.

SafeHandling Storage Storage (-20°C, Dark, Inert) Inspect Visual Inspection (Is it Yellow?) Storage->Inspect Weighing Weighing (Fume Hood Only) Inspect->Weighing White/Off-White Solid Waste Disposal (Halogenated) Inspect->Waste Brown/Purple (Decomposed) Solvent Solvent Selection Weighing->Solvent Reaction Reaction Setup Solvent->Reaction Use Laminate Gloves (if DCM/THF) Solvent->Reaction Use Nitrile Gloves (if EtOAc/Alc) Reaction->Waste Quench & Segregate

Figure 1: Operational decision tree emphasizing the rejection of degraded material and solvent-specific glove selection.

Part 4: Detailed Experimental Protocols

Storage & Stability
  • Temperature: Store at -20°C (long term) or 2-8°C (active use).

  • Atmosphere: Store under Argon or Nitrogen.[2] The Boc group is stable, but the aryl iodide moiety is prone to oxidation.[2]

  • Light: Wrap vials in aluminum foil or use amber glass. Evidence of degradation: The solid turns from white/off-white to yellow or purple. If purple, free iodine is present; discard as hazardous waste.[2]

Safe Weighing Procedure
  • Preparation: Place the balance inside the chemical fume hood. If the balance cannot be moved, use a static-free disposable weighing funnel and a secondary containment tray.

  • Transfer: Open the vial only inside the hood.

  • Static Control: Use an ionizing gun or anti-static bar if the powder is "fly-away."[2] Static cling often causes researchers to flick spatulas, aerosolizing the compound.[2]

  • Decontamination: Wipe the exterior of the weighing vessel with a Kimwipe dampened in acetone before removing it from the hood.[2]

Emergency Spill Response
  • Solid Spill: Do NOT dry sweep.[2] This generates dust.[2][5]

    • Protocol: Cover spill with wet paper towels (water or PEG-400).[2] Scoop up the damp slurry into a waste jar.

  • Skin Exposure:

    • Protocol: Wash with soap and water for 15 minutes.[2] Do not use alcohol/acetone to wash skin; this increases permeability.[2]

    • Note: If the compound was in DCM, remove gloves immediately, blot dry (do not rub), then wash.

Part 5: Disposal & Decontamination

This compound contains Iodine , classifying it strictly as Halogenated Organic Waste .[2]

Waste StreamProtocolRationale
Solid Waste Double-bag in clear polyethylene, label "Toxic Solid - Halogenated."Prevents contamination of general trash.[2]
Liquid Waste Halogenated Solvent Carboy. Even if dissolved in non-halogenated solvents (like Acetone), the presence of the Iodine atom mandates the Halogenated stream to prevent incinerator corrosion issues.
Glassware Rinse with Acetone -> Rinse with dilute Sodium Thiosulfate (aq) -> Wash.Thiosulfate neutralizes any potential free iodine (

) residues adhering to the glass.[2]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate (CAS 194869-15-3). Retrieved from .[2]

  • Sigma-Aldrich. Safety Data Sheet: General Aryl Iodides & Carbamates.[2] (Used for analog hazard bridging).[2] Retrieved from .[2]

  • Ansell Chemical Resistance Guide. Permeation & Breakthrough Times for Organic Solvents. (Data for DCM/THF glove selection). Retrieved from .[2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Lab Standard).[2] Retrieved from .[2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-iodo-6-methoxyphenylcarbamate
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Tert-butyl 2-iodo-6-methoxyphenylcarbamate
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